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4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one Documentation Hub

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  • Product: 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one
  • CAS: 3791-79-5

Core Science & Biosynthesis

Foundational

Chemical structure of 5,6-dihydro-4-methoxy-6-methyl-2H-pyran-2-one

The following technical guide details the chemical structure, synthesis, and applications of 5,6-dihydro-4-methoxy-6-methyl-2H-pyran-2-one . Structural Elucidation, Synthetic Pathways, and Pharmacological Relevance Execu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and applications of 5,6-dihydro-4-methoxy-6-methyl-2H-pyran-2-one .

Structural Elucidation, Synthetic Pathways, and Pharmacological Relevance

Executive Summary

5,6-dihydro-4-methoxy-6-methyl-2H-pyran-2-one (CAS: 3791-79-5) is a functionalized ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-unsaturated 

-lactone belonging to the dihydropyrone class.[1] Structurally, it serves as a critical pharmacophore in natural product chemistry, representing the core scaffold of bioactive metabolites such as Pestalotin , Kavain derivatives, and Yangonin precursors.

This compound is characterized by a chiral center at the C6 position and a vinylogous ester motif at C4, imparting unique electronic properties that facilitate its use as a chiral building block in the total synthesis of polyketides and statin-like drugs. Its biological profile includes documented antimicrobial activity (specifically against MRSA) and roles as a fungal volatile organic compound (VOC).

Chemical Structure & Stereochemistry[3][4]

Connectivity and Nomenclature

The compound consists of a six-membered heterocyclic ring containing one oxygen atom (pyran ring). The "2-one" designation indicates a carbonyl group at position 2 (lactone). The "5,6-dihydro" nomenclature specifies saturation at the C5 and C6 positions, distinguishing it from the fully unsaturated


-pyrones.
  • IUPAC Name: 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one

  • Molecular Formula:

    
    
    
  • Molecular Weight: 140.14 g/mol

  • Key Functional Groups:

    • Vinylogous Ester (Enol Ether): Methoxy group at C4 attached to the C3=C4 double bond.

    • Lactone: Cyclic ester linkage.

    • Chiral Center: The C6 carbon bears a methyl group, a hydrogen, the ring oxygen, and the C5 methylene, creating a stereocenter.

Stereochemical Considerations

While the synthetic racemate is common in bulk applications, the biological activity is often stereospecific.

  • (S)-Enantiomer: Often corresponds to natural fungal metabolites (e.g., related to (-)-Pestalotin).

  • (R)-Enantiomer: Synthetic invertomers used to probe enzyme binding pockets.

Spectroscopic Fingerprint (Data Summary)
NucleusPositionChemical Shift (

, ppm)
MultiplicityAssignment

H NMR
C3-H5.15Singlet (s)Olefinic proton (

to carbonyl)
C4-OMe3.75Singlet (s)Methoxy protons
C6-H4.45 - 4.55Multiplet (m)Methine proton (Chiral center)
C5-H

2.45Doublet of doublets (dd)Methylene proton (Diastereotopic)
C5-H

2.25Doublet of doublets (dd)Methylene proton (Diastereotopic)
C6-Me1.40Doublet (d)Methyl substituent

C NMR
C2166.5-Lactone Carbonyl
C4173.2-Vinylogous Carbon (Enol ether)
C389.5-Olefinic Carbon (

to C=O)
C673.8-Chiral Methine
C532.4-Methylene
OMe56.1-Methoxy Carbon
Me20.5-Methyl Carbon

Note: Shifts are representative for


 solvent. Values may vary slightly based on concentration and specific isomeric purity.

Synthetic Pathways[7][11][12][13]

Pathway A: The Reformatsky-Type Cyclization (Primary Route)

This method is preferred for its modularity, allowing the introduction of different substituents at C6 by varying the aldehyde substrate.

Mechanism: The reaction involves the condensation of a


-alkoxycrotonate with an aldehyde. The base generates a vinylogous enolate which attacks the aldehyde, followed by spontaneous or acid-catalyzed lactonization.

Protocol:

  • Reagents: Ethyl 3-methoxybut-2-enoate (1.0 eq), Acetaldehyde (1.2 eq), LDA (Lithium Diisopropylamide, 1.1 eq), THF (anhydrous).

  • Step 1 (Enolization): Cool THF solution of Ethyl 3-methoxybut-2-enoate to -78°C. Add LDA dropwise to generate the

    
    -anion (kinetic control).
    
  • Step 2 (Condensation): Add Acetaldehyde slowly. Stir for 1 hour at -78°C, then allow to warm to 0°C.

  • Step 3 (Quench & Cyclize): Quench with saturated

    
    . Extract with EtOAc. The intermediate hydroxy-ester is often cyclized by refluxing in benzene/toluene with catalytic p-TsOH (p-Toluenesulfonic acid).
    
  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Pathway B: Partial Hydrogenation of Triacetic Acid Lactone Derivative

This route utilizes the commercially available "Triacetic Acid Lactone" (4-hydroxy-6-methyl-2-pyrone) as a starting material.

Protocol:

  • Methylation: React 4-hydroxy-6-methyl-2-pyrone with Dimethyl Sulfate (

    
    ) and 
    
    
    
    in acetone to yield 4-methoxy-6-methyl-2-pyrone.
  • Hydrogenation: Dissolve the methylated pyrone in EtOAc. Add 5% Pd/C or Pd/Nb

    
    O
    
    
    
    catalyst.
  • Reaction: Hydrogenate at low pressure (1 atm) to selectively reduce the C5-C6 double bond without reducing the C3-C4 enol ether or the lactone.

    • Critical Control: Monitor via TLC to prevent over-reduction to the tetrahydro-pyrone.

SynthesisPathways cluster_legend Reaction Types Start1 Ethyl 3-methoxybut-2-enoate Inter1 Aldol Adduct (Linear) Start1->Inter1 LDA, THF, -78°C Aldehyde Acetaldehyde Aldehyde->Inter1 Target 5,6-dihydro-4-methoxy- 6-methyl-2H-pyran-2-one Inter1->Target p-TsOH, Reflux (Cyclization) Start2 Triacetic Acid Lactone (4-OH-6-Me-2-pyrone) Methylated 4-Methoxy-6-methyl-2-pyrone Start2->Methylated Me2SO4, K2CO3 Methylated->Target H2, Pd/C (Selective Reduction) Condensation Condensation Cyclization Cyclization Condensation->Cyclization Reduction Reduction Cyclization->Reduction

Caption: Dual synthetic pathways accessing the target dihydropyrone scaffold via Reformatsky condensation (top) or selective hydrogenation (bottom).[2][3]

Biological & Pharmaceutical Context

Pharmacophore Analysis

The 5,6-dihydro-2-pyrone ring is a "privileged structure" in medicinal chemistry.

  • Michael Acceptor: The C3-C4 double bond conjugated to the carbonyl makes C3 electrophilic, though the C4-methoxy group donates electron density, modulating this reactivity. This balance allows for reversible covalent interactions with enzyme active site nucleophiles (e.g., Cysteine residues).

  • Bioisostere: It acts as a constrained analog of acyclic

    
    -unsaturated esters found in polyketide chains.
    
Biological Activity[3][5][6][9][12][13]
  • Antimicrobial: Extracts containing this core have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

  • Fungal Metabolite: It is biosynthesized by Penicillium, Daldinia, and Diplodia species via the polyketide synthase (PKS) pathway.

  • Signaling: In fungal ecology, these volatile pyrones often act as quorum-sensing molecules or inter-species signals.

BioActivity Target 5,6-dihydro-4-methoxy- 6-methyl-2H-pyran-2-one MRSA Anti-MRSA Activity (MIC ~62.5 µg/mL) Target->MRSA Inhibition Fungal Fungal Volatilome (Signaling) Target->Fungal Emission Insect Insecticidal Potential (Sphaeropsidin Analog) Target->Insect Toxicity Enzyme Enzyme Inhibition (Michael Acceptor) Target->Enzyme Covalent Binding PKS Polyketide Synthase (Biosynthesis) PKS->Target Acetate + Malonyl-CoA

Caption: Biological interaction map highlighting the biosynthetic origin (PKS) and pharmacological outputs (Antimicrobial, Signaling).[4][5]

References

  • Sigma-Aldrich. 4-Methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one Product Sheet. Available at:

  • NIST Chemistry WebBook. 2H-Pyran-2-one, 4-methoxy-6-methyl- Spectral Data. National Institute of Standards and Technology. Available at:

  • BenchChem. A Comparative Guide to the Biological Activity of 6-methyl-5,6-dihydro-2H-pyran-2-one Analogs. Available at:

  • PubChem. 5,6-Dihydro-4-methoxy-2H-pyran-2-one Compound Summary. National Center for Biotechnology Information. Available at:

  • Gorst-Allman, C.P. & Steyn, P.S. Biosynthesis of 5,6-dihydro-4-methoxy-2H-pyran-2-one in Penicillium italicum. S. Afr. J. Chem., 36(2), 83-84, 1983. (Cited via IAEA INIS).

Sources

Exploratory

Natural Occurrence and Pharmacological Utility of 4-Methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one: A Technical Guide

Executive Summary 4-Methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one (CAS: 3791-79-5) is a privileged chiral oxygen-containing heterocycle. While structurally concise, this dihydropyrone serves as the fundamental architectura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one (CAS: 3791-79-5) is a privileged chiral oxygen-containing heterocycle. While structurally concise, this dihydropyrone serves as the fundamental architectural core for a vast array of polyketide natural products, ranging from fungal metabolites to plant-derived kavalactones[1]. As a Senior Application Scientist, I have structured this guide to deconstruct the biosynthetic origins of this scaffold, its critical role in modern drug development, and the self-validating analytical and synthetic protocols required to harness its potential.

Chemical Identity & Biosynthetic Origins

The 5,6-dihydro-2H-pyran-2-one core is defined by its α,β-unsaturated lactone ring, a C4 methoxy group, and a critical chiral center at C6[2]. In nature, this scaffold is not assembled randomly; it is the highly regulated product of the Type III polyketide synthase (PKS) pathway[3].

The causality of its natural occurrence follows a strict enzymatic logic:

  • Chain Elongation & Cyclization: Iterative condensation of one acetyl-CoA starter unit with two malonyl-CoA extender units via a 2-pyrone synthase yields the intermediate triacetic acid lactone (4-hydroxy-6-methyl-2-pyrone).

  • Functionalization: An S-adenosylmethionine (SAM)-dependent O-methyltransferase methylates the C4 hydroxyl, forming 4-methoxy-6-methyl-2-pyrone (methyltriacetolactone)[3].

  • Stereoselective Reduction: Finally, an enoate reductase stereospecifically reduces the C5-C6 olefin, establishing the chiral (R)- or (S)- 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one core found in complex natural products[4].

Biosynthesis A Acetyl-CoA + Malonyl-CoA B Triacetic Acid Lactone (4-Hydroxy-6-methyl-2-pyrone) A->B Type III PKS C Methyltriacetolactone (4-Methoxy-6-methyl-2-pyrone) B->C O-Methyltransferase D 4-Methoxy-6-methyl-5,6-dihydro- 2H-pyran-2-one C->D Enoate Reductase

Biosynthetic pathway of 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one via polyketide assembly.

Pharmacological Relevance in Drug Development

The evolutionary optimization of the dihydropyrone scaffold makes it highly valuable in targeted therapeutics.

  • Integrin Inhibition (Fibrosis): The 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one fragment is utilized as a critical synthetic intermediate in the development of potent αvβ6 integrin inhibitors[5]. These inhibitors are actively investigated for the treatment of Idiopathic Pulmonary Fibrosis (IPF), where the dihydropyrone core provides the necessary steric and electronic geometry to interact with the integrin binding pocket[6].

  • Chemoprevention (Oncology): Natural analogs bearing this exact core, such as , exhibit profound chemopreventive properties[7]. DHM effectively blocks the metabolic activation of the tobacco-specific nitrosamine NNK. By modulating CYP450 activity, it significantly reduces highly mutagenic O6-methylguanine (O6-mG) DNA adducts, thereby preventing lung tumorigenesis in mammalian models[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating built-in controls to confirm procedural success.

Protocol 1: Enantioselective Catalytic Hydrogenation (Synthesis)

Rationale & Causality: Natural products derive their biological specificity from their chirality. Standard reduction of 4-methoxy-6-methyl-2-pyrone yields a biologically distinct racemate. To access the naturally occurring (R)-enantiomer, we utilize a Flame Spray Pyrolysis (FSP)-derived Pd/Al₂O₃ catalyst chirally modified with the alkaloid cinchonine. FSP is chosen because it generates highly dispersed, non-porous nanometer-scale Pd particles, maximizing the surface area available for chiral modifier adsorption.

  • Catalyst Pretreatment: Suspend 20 mg of FSP-synthesized Pd/Al₂O₃ in 10 mL of 2-propanol. Subject the suspension to in situ H₂ flow at 500 °C for 5 minutes. Causality: High-temperature pretreatment reduces oxidized Pd species and cleans the metal surface, which is an absolute prerequisite for the stable adsorption of the chiral modifier[8].

  • Chiral Modification: Cool to 25 °C and add 1 mg of cinchonine. Stir for 5 minutes to allow the formation of the chiral binding pocket on the Pd surface.

  • Substrate Addition: Introduce 50 mg of purified 4-methoxy-6-methyl-2-pyrone.

  • Reaction Monitoring: Monitor continuous H₂ uptake at 1 bar. The reaction is self-validating via volumetric H₂ consumption, which directly correlates to the reduction of the C5-C6 olefin.

  • Validation (ee Determination): Filter the catalyst and analyze the filtrate via Chiral HPLC (e.g., Chiralcel OD-H column). The baseline resolution of the (R) and (S) enantiomers against a known racemic standard validates the enantiomeric excess (ee)[8].

Workflow A FSP Pd/Al2O3 Synthesis B H2 Pretreatment (500 °C) A->B Generates Pd nanoparticles C Cinchonine Modification B->C Optimizes surface D Enantioselective Hydrogenation C->D Induces chiral pocket E Chiral HPLC Validation D->E Confirms (R)-enantiomer ee

Workflow for the enantioselective synthesis of (R)-4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one.

Protocol 2: LC-MS/MS Quantification in Biological Matrices

Rationale & Causality: To validate the natural occurrence of dihydropyrones in plant/fungal extracts or to track their pharmacokinetics, highly selective quantification is required.

  • Sample Preparation: Spike 100 µL of the biological extract with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., ¹³C-labeled dihydropyrone). Causality: The SIL-IS acts as the primary self-validating mechanism, correcting for any matrix-induced ion suppression or extraction losses.

  • Solid-Phase Extraction (SPE): Load the sample onto a pre-conditioned C18 SPE cartridge. Wash with 5% methanol in water to elute polar interferences, and elute the target dihydropyrone with 100% ethyl acetate.

  • LC Separation: Inject 5 µL onto a reversed-phase C18 column using a gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • MS/MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode. Monitor the specific transition of the parent ion [M+H]⁺ to its primary fragment (resulting from the characteristic loss of CO₂ from the lactone ring).

Quantitative Data Presentation

The efficacy of the synthetic protocol heavily depends on catalyst preparation. Table 1 summarizes the critical impact of FSP and thermal pretreatment on the yield and stereoselectivity of the dihydropyrone[8],.

Table 1: Comparative Catalytic Performance in Enantioselective Hydrogenation
Catalyst SystemPretreatment Temp (°C)Conversion Rate (%)Enantiomeric Excess (ee %)Validation Metric
Commercial Pd/Al₂O₃254530Chiral HPLC
FSP Pd/Al₂O₃253525Chiral HPLC
FSP Pd/Al₂O₃ 500 >95 80 Chiral HPLC

Data synthesized from the evaluation of flame-made versus wet-phase-derived catalysts[8],.

Conclusion

The 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one scaffold is a masterclass in nature's combinatorial chemistry. Through the precise enzymatic steps of the PKS pathway, this dihydropyrone emerges as a privileged structure with profound implications in medicinal chemistry—from treating fibrotic diseases to preventing carcinogen-induced DNA damage. By employing self-validating synthetic and analytical protocols, researchers can reliably access and quantify this core, accelerating its translation into next-generation therapeutics.

References

  • Strobel, R., et al. (2004). Flame spray synthesis of Pd/Al₂O₃ catalysts and their behavior in enantioselective hydrogenation. Journal of Catalysis, 222(2), 307-314. URL:[Link]

  • Leitzman, P., et al. (2014). Dihydromethysticin from kava blocks tobacco carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis and differentially reduces DNA damage in A/J mice. Cancer Prevention Research, 7(1), 86-96. URL:[Link]

  • Hancock, A. (2018). Preparation of Potent and Selective αvβ6 Integrin Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis and Synthetic Studies Towards the Core of the Natural Product Phomactin A. University of Nottingham ePrints. URL:[Link]

  • Chen, L., et al. (2016).Therapeutic compounds and methods of use thereof (WO2016179587A1). WIPO (PCT) Patent Publication.

Sources

Foundational

Biosynthetic Pathway of Dihydro-α-Pyrone Derivatives: A Mechanistic and Methodological Whitepaper

Executive Summary Dihydro-α-pyrone derivatives are a structurally diverse class of polyketide natural products characterized by a saturated six-membered lactone ring. Found across microbial and plant kingdoms, these comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dihydro-α-pyrone derivatives are a structurally diverse class of polyketide natural products characterized by a saturated six-membered lactone ring. Found across microbial and plant kingdoms, these compounds exhibit potent biological activities, serving as critical defense metabolites against phytopathogens and as promising scaffolds for drug development. This whitepaper elucidates the divergent biosynthetic logic utilized by fungi and plants to converge on the dihydro-α-pyrone scaffold. By dissecting the mechanistic differences between Type I Highly Reducing Polyketide Synthases (HR-PKS) and Type III PKS systems, we provide a comprehensive framework for researchers aiming to engineer or reconstitute these pathways in vitro.

Core Biosynthetic Logic: Type I vs. Type III Polyketide Synthases

The α-pyrone moiety is universally synthesized via the polyketide pathway, which involves the iterative Claisen-like condensation of an acyl-CoA starter unit with malonyl-CoA extender units[1]. The formation of the pyrone ring is driven by the cyclization of a polyketide intermediate, an event that concurrently off-loads the elongating chain from the enzyme's thioesterase domain or acyl carrier protein (ACP)[1].

However, the generation of a dihydro-α-pyrone requires a highly specific reduction event to saturate the ring. Evolution has solved this biochemical challenge through two distinct mechanisms:

  • Internalized Reduction (Fungi): Megasynthases program the reduction internally during chain elongation before spontaneous lactonization[2].

  • Trans-acting Reduction (Plants): Standalone reductases intercept the linear polyketide chain and reduce specific keto domains prior to cyclization[3].

Fungal Biosynthesis: The sdg Gene Cluster in Aspergillus nidulans

In filamentous fungi, the biosynthesis of complex 5,6-dihydro-α-pyrone derivatives, such as the aspernidgulenes, is orchestrated by Type I HR-PKS systems[4].

Mechanistic Pathway

The core carbon backbone of aspernidgulene is synthesized by SdgA , an enoyl reductase (ER)-less HR-PKS[2]. SdgA utilizes acetyl-CoA as a starter unit and performs eight iterative malonyl-CoA extensions[4]. Because SdgA lacks a functional ER domain, it leaves specific double bonds intact while performing regioselective methylation and ketoreduction[2].

Causality of Ring Formation: The resulting nonaketide chain undergoes spontaneous intramolecular lactonization. This cyclization acts as the off-loading mechanism from the HR-PKS, yielding a 5,6-dihydro-α-pyrone polyene intermediate known as preaspernidgulene A1/A2[4].

Post-PKS tailoring enzymes then introduce extreme structural complexity:

  • SdgC (FAD-dependent monooxygenase) installs an epoxide on the penultimate double bond[4].

  • SdgF generates a ketone intermediate via a hydride-shifting Meinwald rearrangement[4].

  • SdgD (Epoxide hydrolase/terpene cyclase) catalyzes the stereospecific cyclization of the 5,6-dihydro-α-pyrone, opening the epoxide ring to form an oxabicyclo[2.2.1]heptane unit[4].

FungalSdgAPathway Start Acetyl-CoA + Malonyl-CoA (Precursors) SdgA SdgA (ER-less HR-PKS) Chain Extension, Methylation & Reduction Start->SdgA Nonaketide Nonaketide Intermediate (Thioester-bound) SdgA->Nonaketide Lactonization Intramolecular Lactonization (Off-loading) Nonaketide->Lactonization Preaspernidgulene Preaspernidgulene A1/A2 (5,6-dihydro-α-pyrone polyene) Lactonization->Preaspernidgulene Tailoring SdgC / SdgF / SdgD (Epoxidation, Rearrangement, Cyclization) Preaspernidgulene->Tailoring Aspernidgulene Aspernidgulene A1 (Complex Polyene) Tailoring->Aspernidgulene

Figure 1: Fungal Type I HR-PKS (SdgA) pathway for 5,6-dihydro-α-pyrone biosynthesis.

Plant Biosynthesis: The Gerberin/Parasorboside Pathway

Plants such as Gerbera hybrida produce dihydro-α-pyrone derivatives (gerberin and parasorboside) as phytoanticipins to combat pathogens like Botrytis cinerea[3]. Unlike fungi, plants utilize Type III PKSs—structurally simpler homodimers that act independently of ACPs[5].

Mechanistic Pathway

The pathway is initiated by GERBERA 2-PYRONE SYNTHASE 1 (G2PS1) , a chalcone synthase-like enzyme with altered starter substrate specificity[5]. G2PS1 condenses acetyl-CoA with three malonyl-CoA units to form a linear CoA-bound tetraketide[3].

Causality of Ring Formation: If left unmodified, this intermediate spontaneously cyclizes into an unreduced 4-hydroxy-6-methyl-2-pyrone (triacetolactone)[5]. To achieve the dihydro state, the pathway relies on trans-acting polyketide reductases (PKRs), specifically GRED1 and GRED2 [3]. These reductases intercept the linear CoA-bound intermediate and catalyze the NADPH-dependent reduction of the proximal keto domain before lactonization can occur[3]. This pre-cyclization reduction is the causal biochemical event that forces the intermediate to cyclize into a saturated 5,6-dihydro-α-pyrone aglycone[3]. Finally, glucosyltransferases attach a sugar moiety to form the stable, stored metabolites[3].

PlantGerberaPathway Start Acetyl-CoA + Malonyl-CoA (Precursors) G2PS1 G2PS1 (Type III PKS) Iterative Condensation Start->G2PS1 Tetraketide Linear CoA-bound Tetraketide (Unreduced) G2PS1->Tetraketide Reductase GRED1 / GRED2 (PKRs) Proximal Keto Reduction (NADPH-dependent) Tetraketide->Reductase Requires NADPH ReducedInter Reduced Tetraketide Intermediate Reductase->ReducedInter Lactonization Spontaneous Lactonization (Ring Closure) ReducedInter->Lactonization Aglycone Dihydro-α-pyrone Aglycone Lactonization->Aglycone Glycosylation Glucosyltransferase (Addition of Glucose) Aglycone->Glycosylation Parasorboside Parasorboside / Gerberin (Stored Defense Metabolites) Glycosylation->Parasorboside

Figure 2: Plant Type III PKS (G2PS1) and trans-acting reductase pathway in Gerbera.

Quantitative Data & Comparative Enzyme Analysis

The following table summarizes the quantitative stoichiometry and architectural differences between the fungal and plant dihydro-α-pyrone biosynthetic systems.

ParameterFungal System (A. nidulans)Plant System (G. hybrida)
Target Metabolite Aspernidgulenes (A1/A2)Gerberin / Parasorboside
Polyketide Chain Length Nonaketide (C18 backbone)Tetraketide (C8 backbone)
Starter Unit 1 × Acetyl-CoA1 × Acetyl-CoA
Extender Units 8 × Malonyl-CoA3 × Malonyl-CoA
Required Core Enzymes 1 (SdgA Megasynthase)3 (G2PS1 + GRED1/GRED2)
Reduction Mechanism Embedded KR domains (ER-less)Trans-acting PKRs (GRED1/GRED2)
Pre-lactonization State Enolized polyketide chainProximal keto-reduced chain

Experimental Protocols: In Vitro Reconstitution & Functional Validation

To study the trans-acting reduction mechanism of plant dihydro-α-pyrones, a self-validating in vitro assay must be established. The following protocol details the reconstitution of the G2PS1 and GRED1/2 system.

Phase 1: Recombinant Protein Preparation
  • Expression: Clone G2PS1 and GRED1 into pET28a vectors (N-terminal His-tag) and express in E. coli BL21(DE3).

  • Purification: Purify proteins using Ni-NTA affinity chromatography.

    • Causality Note: High purity is strictly required. Native E. coli thioesterases can prematurely cleave CoA-bound intermediates, leading to false-positive derailment products that confound LC-MS analysis.

Phase 2: Enzymatic Reaction Setup
  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.0).

    • Causality Note: Maintaining a neutral pH prevents the spontaneous hydrolysis of the highly labile malonyl-CoA thioester bonds.

  • Substrate Addition: Add 100 μM acetyl-CoA (starter), 200 μM malonyl-CoA (extender), and 1 mM NADPH.

    • Causality Note: NADPH is the obligate hydride donor for the GRED1 reductase. Without it, the reaction defaults entirely to the unreduced triacetolactone.

  • Initiation: Add 10 μg of purified G2PS1 and 10 μg of GRED1. Incubate at 30°C for 60 minutes.

Phase 3: Extraction and LC-MS Validation (Self-Validating System)
  • Quenching & Extraction: Quench the reaction with 10% (v/v) HCl and extract twice with ethyl acetate.

    • Causality Note: Acidification protonates the lactone ring, significantly increasing its partition coefficient into the organic phase for higher recovery yields.

  • LC-MS Analysis: Analyze the organic phase via LC-MS (ESI-negative mode).

    • Validation Logic: The assay is self-validating through a negative control reaction lacking NADPH. The control must exclusively yield the unreduced 2-pyrone (triacetolactone). The emergence of the dihydro-α-pyrone aglycone mass peak in the complete reaction validates successful trans-acting reduction prior to lactonization.

References

1.[1] Title: Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases Source: nih.gov URL: 2.[4] Title: Highly reducing polyketide synthase sdgA - Emericella nidulans (strain FGSC A4 / ATCC 38163 / CBS 112.46 / NRRL 194 / M139) (Aspergillus nidulans) | UniProtKB | UniProt Source: uniprot.org URL: 3.[2] Title: Discovery and elucidation of the biosynthesis of aspernidgulenes, novel polyenes from Aspergillus nidulans, using serial promoter replacement Source: nih.gov URL: 4.[5] Title: Two polyketide synthases are necessary for 4-hydroxy-5-methylcoumarin biosynthesis in Gerbera hybrida Source: nih.gov URL: 5.[3] Title: Polyketide reductases in defense-related parasorboside biosynthesis in Gerbera hybrida share processing strategies with microbial polyketide synthase systems Source: nih.gov URL:

Sources

Exploratory

Pharmacological Potential of 5,6-dihydro-2H-pyran-2-one Scaffolds

Executive Summary The 5,6-dihydro-2H-pyran-2-one scaffold (often referred to as an -unsaturated -lactone) represents a privileged structure in medicinal chemistry.[1][2][3] Ubiquitous in plant-derived styryllactones such...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5,6-dihydro-2H-pyran-2-one scaffold (often referred to as an


-unsaturated 

-lactone) represents a privileged structure in medicinal chemistry.[1][2][3] Ubiquitous in plant-derived styryllactones such as Goniothalamin and Pironetin , this moiety acts as a potent pharmacophore primarily through its electrophilic nature.

This guide analyzes the structural determinants of this scaffold, its validated mechanism of action (MOA) as a Michael acceptor, and its application in oncology and antimicrobial research. We provide reproducible synthetic protocols and mechanistic insights to support researchers in leveraging this scaffold for drug discovery.

Chemical Basis: The Michael Acceptor Moiety[4]

The pharmacological versatility of 5,6-dihydro-2H-pyran-2-one stems from its


-unsaturated carbonyl system.[1][2][3] This structural feature renders the C-4 and C-6 positions sensitive to nucleophilic attack, but the C-6 position  is sterically modulated while the C-4 position  (beta-carbon) acts as a soft electrophile.
Mechanism of Action (MOA)

The primary MOA involves the covalent modification of soft nucleophiles, particularly cysteine thiols in proteins and intracellular glutathione (GSH) . This irreversible or reversible alkylation disrupts redox homeostasis and inhibits enzyme function.

Diagram 1: Michael Addition Mechanism

The following diagram illustrates the nucleophilic attack of a protein thiol on the 5,6-dihydro-2H-pyran-2-one ring.

MichaelAddition Scaffold 5,6-dihydro-2H-pyran-2-one (Electrophile) Transition Enolate Intermediate Scaffold->Transition Electron shift Nucleophile Protein-SH / GSH (Nucleophile) Nucleophile->Scaffold Attack at C-4 (beta-carbon) Product Covalent Adduct (Alkylated Protein) Transition->Product Protonation

Figure 1: Mechanism of Michael addition where a thiol nucleophile attacks the electrophilic beta-carbon of the lactone ring.[4]

Pharmacological Profiles[2][3][5][6][7][8][9]

Anticancer Activity (Goniothalamin)

Goniothalamin (GTN) is the archetype for this class.[5] It exhibits selective cytotoxicity against breast (MCF-7), colon (HCT116), and lung cancer cell lines.

  • Causality: GTN depletes intracellular GSH via Michael addition.

  • Downstream Effect: The drop in GSH levels leads to an accumulation of Reactive Oxygen Species (ROS).

  • Outcome: ROS triggers the mitochondrial permeability transition pore (MPTP), releasing Cytochrome C and activating the Caspase-9/3 cascade (Intrinsic Apoptosis).

Diagram 2: ROS-Mediated Apoptotic Pathway

ApoptosisPathway GTN Goniothalamin (GTN) GSH Intracellular GSH GTN->GSH Michael Addition Depletion GSH Depletion GSH->Depletion Consumption ROS ROS Accumulation Depletion->ROS Loss of Redox Buffer Mito Mitochondrial Dysfunction (MPTP Opening) ROS->Mito Oxidative Stress Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome C Release Apoptosis Apoptosis / Cell Death Caspase->Apoptosis Proteolytic Cascade

Figure 2: Signal transduction pathway showing how the scaffold induces apoptosis via oxidative stress.

Comparative Bioactivity Data

The following table summarizes the IC50 values of key derivatives, highlighting the structure-activity relationship (SAR).

CompoundCell Line / TargetIC50 / MICMechanism Note
(R)-Goniothalamin MCF-7 (Breast Cancer)1.4 - 4.6 µMROS generation; Caspase activation
(R)-Goniothalamin HCT116 (Colon Cancer)~8.9 µMCell cycle arrest at G2/M phase
Pironetin Tubulin (Lys352)Potent binderCovalent modification of alpha-tubulin
Rugulactone NF-kB pathwayLow µM rangeInhibition of phosphorylation
6-pentyl-2H-pyran-2-one Penicillium spp.FungistaticDisruption of fungal cell membrane

Experimental Protocols

To ensure Trustworthiness and Reproducibility , we present a standardized synthesis protocol using Ring-Closing Metathesis (RCM), the most robust modern method for constructing this ring system.

Protocol: Synthesis of 6-Substituted-5,6-dihydro-2H-pyran-2-ones

Objective: Synthesize the core scaffold from a homoallylic alcohol.

Reagents
  • Homoallylic alcohol (substrate)

  • Acryloyl chloride (1.2 equiv)

  • Triethylamine (Et3N) (2.0 equiv)

  • Grubbs Catalyst (2nd Generation) (2-5 mol%)

  • Dichloromethane (DCM) (Anhydrous)

Workflow Steps
  • Acrylation (Esterification):

    • Dissolve homoallylic alcohol in anhydrous DCM at 0°C under inert atmosphere (

      
      ).
      
    • Add Et3N followed by dropwise addition of acryloyl chloride.

    • Why: The dropwise addition prevents exotherms and polymerization of the acrylate.

    • Stir at RT for 4 hours. Quench with

      
      , extract, and concentrate.
      
    • Checkpoint: Verify acrylate formation via TLC (shift in

      
      ) and NMR (terminal alkene protons).
      
  • Ring-Closing Metathesis (Cyclization):

    • Dissolve the acrylate intermediate in anhydrous DCM (high dilution: 0.005 M).

    • Why: High dilution favors intramolecular cyclization over intermolecular polymerization (ADMET).

    • Add Grubbs II catalyst.[6] Reflux for 12-24 hours.

    • Validation: The solution typically changes color (brown/amber). Monitor the disappearance of the starting acrylate by TLC.[1][7]

  • Purification:

    • Remove solvent in vacuo.[8]

    • Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Diagram 3: Synthesis Workflow

SynthesisWorkflow Step1 Homoallylic Alcohol + Acryloyl Chloride Step2 Acrylate Ester (Intermediate) Step1->Step2 Esterification Step3 Ring-Closing Metathesis (Grubbs II, DCM, Reflux) Step2->Step3 Cyclization Step4 5,6-dihydro-2H-pyran-2-one (Final Product) Step3->Step4 Purification

Figure 3: Step-by-step synthetic route using Ring-Closing Metathesis.

Future Outlook & Challenges

While the 5,6-dihydro-2H-pyran-2-one scaffold is potent, its "pan-assay interference" (PAINS) potential due to high reactivity with thiols is a challenge. Future development must focus on:

  • Tunable Electrophilicity: Adding steric bulk at C-3 or C-4 to reduce non-specific binding to serum albumin while maintaining target affinity.

  • Prodrug Strategies: Masking the lactone ring to be opened/activated only within the tumor microenvironment (e.g., via specific esterases).

References

  • Goniothalamin induces cell cycle arrest and apoptosis in HCT116 colorectal cancer cells. Source: PubMed/Elsevier.

  • Synthesis of 5,6-dihydro-2H-pyran-2-ones (Microreview). Source: Chemistry of Heterocyclic Compounds.[9][10]

  • Pironetin: A novel compound that binds to alpha-tubulin and inhibits microtubule assembly. Source: Cancer Research.

  • Michael acceptor molecules in natural products and their mechanism of action. Source: Frontiers in Pharmacology.

  • Asymmetric Synthesis of 6-Substituted-5,6-dihydro-2H-pyran-2-ones. Source: BenchChem Protocols.[1]

Sources

Foundational

Role of alpha-pyrones in medicinal chemistry drug discovery

The Role of -Pyrones in Medicinal Chemistry: A Technical Guide to Scaffold Discovery, Synthesis, and Optimization Executive Summary In the landscape of medicinal chemistry, the

Author: BenchChem Technical Support Team. Date: March 2026

The Role of -Pyrones in Medicinal Chemistry: A Technical Guide to Scaffold Discovery, Synthesis, and Optimization

Executive Summary

In the landscape of medicinal chemistry, the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-pyrone (2-pyrone) scaffold has emerged as a highly privileged pharmacophore. Characterized by a six-membered unsaturated cyclic structure containing a lactone moiety, 

-pyrones exhibit an extraordinary breadth of biological activities, ranging from antiviral and antibacterial to anticancer and antifungal properties. As a Senior Application Scientist overseeing early-stage drug discovery, I approach the

-pyrone class not merely as a structural curiosity, but as a highly tunable platform chemical. This guide provides an in-depth technical analysis of

-pyrone mechanisms of action, synthetic workflows, and the self-validating experimental protocols required to optimize these scaffolds for clinical translation.

Structural and Biosynthetic Foundations

The core architecture of an


-pyrone consists of a heterocyclic ring with a carbonyl group at the C2 position relative to the oxygen atom. In nature, these molecules are predominantly biosynthesized by Type I Polyketide Synthases (PKSs) in bacteria, fungi, and plants[1]. The conserved biosynthetic logic involves the cyclization of a triketide intermediate, which simultaneously off-loads the polyketide from the activating thioester[1].

From a medicinal chemistry perspective, the true value of the


-pyrone lies in its amenability to late-stage functionalization. The electron-deficient nature of the ring, combined with specific sites for electrophilic and nucleophilic attack (typically at C3, C4, and C6), allows for the rapid generation of structure-activity relationship (SAR) libraries.

Mechanisms of Action in Target Modulation

Non-Peptidic HIV-1 Protease Inhibition

One of the most significant clinical triumphs of


-pyrone chemistry is the development of Tipranavir (PNU-140690), a second-generation, non-peptidic HIV-1 protease inhibitor[2]. Unlike early peptidomimetic inhibitors, Tipranavir utilizes a 5,6-dihydro-4-hydroxy-2-pyrone sulfonamide core to bind the protease active site. This unique binding modality allows the molecule to maintain a favorable resistance profile against highly mutated clinical isolates of HIV-1.

G A HIV-1 Polyprotein B HIV-1 Protease (Active Dimer) A->B Cleavage target D Protease-Tipranavir Complex B->D Formation C Tipranavir (α-Pyrone Scaffold) C->B Binds active site E Inhibition of Cleavage D->E Prevents processing F Immature, Non-infectious Virion E->F Results in

Mechanism of HIV-1 Protease inhibition by the α-pyrone derivative Tipranavir.

Bacterial RNA Polymerase (RNAP) Inhibition

The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-pyrone antibiotic myxopyronin (Myx) demonstrates potent antibacterial activity by inhibiting bacterial RNA polymerase (RNAP). Mechanistically, Myx binds to the RNAP "switch region"—the hinge that mediates the opening and closing of the active center cleft. By interfering with this conformational change, the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-pyrone prevents the interaction of RNAP with promoter DNA, halting transcription.

Synthetic Methodologies for -Pyrone Libraries

To harness the therapeutic potential of


-pyrones, robust synthetic routes are required. Recent advancements heavily favor transition metal-catalyzed methodologies due to their high regioselectivity and functional group tolerance[3]. A highly efficient strategy involves Palladium-catalyzed oxidative annulations between acrylic derivatives and internal alkynes. Alternatively, a consecutive two-step approach employing a Sonogashira coupling reaction to prepare (Z)-2-alken-4-ynoates, followed by electrophilic cyclization, readily provides highly substituted 2-pyrones[3].

G Step1 Sonogashira Coupling (Terminal Alkyne + Vinyl Halide) Step2 (Z)-2-alken-4-ynoate Intermediate Step1->Step2 Yields Step3 Electrophilic Cyclization (Pd/Cu Catalysis) Step2->Step3 Undergoes Step4 Substituted α-Pyrone Scaffold Step3->Step4 Forms Step5 SAR Optimization (C3/C6 Substitution) Step4->Step5 Enables

Palladium-catalyzed synthetic workflow for 6-substituted α-pyrone scaffolds.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Annulation for -Pyrone Synthesis

This self-validating protocol outlines the synthesis of substituted 2-pyrones via Pd-catalyzed cross-coupling.

Step 1: Reagent Preparation & Degassing

  • Action: Dissolve the terminal alkyne (1.0 eq) and vinyl halide (1.2 eq) in a 1:1 mixture of DMF and Triethylamine (Et

    
    N). Subject the solution to three freeze-pump-thaw cycles.
    
  • Causality: Oxygen presence leads to rapid oxidation of the Pd(0) active species to inactive Pd(II) complexes, terminating the catalytic cycle prematurely. Degassing ensures maximum catalyst turnover.

Step 2: Catalyst Addition (Sonogashira Coupling)

  • Action: Under an argon atmosphere, add Pd(PPh

    
    )
    
    
    
    (5 mol%) and CuI (10 mol%). Stir at room temperature for 4 hours.
  • Causality: CuI acts as a critical co-catalyst, facilitating the formation of a copper acetylide intermediate. This intermediate undergoes transmetalation with the Pd(II) complex significantly faster than the terminal alkyne alone, driving the formation of the (Z)-2-alken-4-ynoate intermediate.

Step 3: Electrophilic Cyclization

  • Action: Add a Lewis acid (e.g., ZnBr

    
    , 20 mol%) to the reaction mixture and elevate the temperature to 80°C for 12 hours.
    
  • Causality: The Lewis acid coordinates to the ester carbonyl oxygen, increasing its electrophilicity and promoting an intramolecular nucleophilic attack onto the alkyne. This cyclization yields the thermodynamically stable 6-membered

    
    -pyrone ring.
    

Step 4: Purification and Validation

  • Action: Quench with saturated NH

    
    Cl, extract with EtOAc, and purify via silica gel flash chromatography. Validate structure via 
    
    
    
    H/
    
    
    C NMR and LC-MS.
  • Causality: Flash chromatography ensures the complete removal of trace palladium and copper impurities, which is absolutely critical to prevent false positives in downstream biological assays (e.g., metal-induced enzyme inhibition).

Protocol 2: FRET-Based HIV-1 Protease Inhibition Assay

To evaluate the efficacy of synthesized


-pyrone derivatives (e.g., Tipranavir analogs), a continuous Fluorescence Resonance Energy Transfer (FRET) assay is employed.

Step 1: Assay Buffer Preparation

  • Action: Prepare buffer containing 50 mM sodium acetate (pH 5.0), 100 mM NaCl, 1 mM EDTA, and 1 mM Dithiothreitol (DTT).

  • Causality: HIV-1 protease contains cysteine residues prone to oxidative dimerization. DTT maintains a reducing environment, ensuring the enzyme remains in its active dimeric equilibrium without spurious cross-linking. The acidic pH mimics the viral maturation environment.

Step 2: Compound Incubation

  • Action: Incubate recombinant HIV-1 protease (10 nM final concentration) with varying concentrations of the

    
    -pyrone inhibitor (0.1 nM to 10 µM) for 15 minutes at 37°C.
    
  • Causality:

    
    -pyrones are non-peptidic, competitive inhibitors. Pre-incubation allows the compound to achieve steady-state binding kinetics within the highly flexible active site flaps of the protease prior to substrate competition.
    

Step 3: Kinetic Measurement

  • Action: Add the FRET peptide substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg) to a final concentration of 5 µM. Monitor fluorescence continuously (Ex: 340 nm, Em: 490 nm) for 10 minutes.

  • Causality: Measuring the initial velocity (

    
    ) during the first 10 minutes ensures data is captured within the linear phase of the reaction, avoiding artifacts caused by product inhibition or substrate depletion.
    

Quantitative Data: Structure-Activity Relationships (SAR)

The structural versatility of the


-pyrone ring allows it to be tuned for vastly different biological targets. The table below summarizes the quantitative activity metrics of key 

-pyrone derivatives across different therapeutic indications.
Compound NamePrimary TargetTherapeutic IndicationActivity MetricReference
Tipranavir HIV-1 ProteaseAntiviral (HIV)ICngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

= 14–34 nM
[2]
Myxopyronin Bacterial RNAPAntibacterialMIC = 1–2 µg/mL
6-Pentyl-

-pyrone (6-PP)
Plant PathogensAntifungal / BiopesticideIC

≈ 50 µM
[4]
Goniothalamin (GNT) Caspases / RNAPAnthelmintic / AnticancerIC

= 6.25–12.50 µM
[5]

Future Perspectives

The


-pyrone scaffold remains a cornerstone of modern drug discovery. While early successes like Tipranavir validated the clinical utility of this class, future research must focus on overcoming preclinical challenges such as solubility and off-target toxicity. The integration of flow chemistry, late-stage C-H functionalization, and advanced nanoparticle drug delivery systems will be essential to fully unlock the therapeutic potential of novel 

-pyrone derivatives.

References

  • α-pyrones: Small molecules with versatile structural diversity reflected in multiple pharmacological activities-an update - Biomedicine & Pharmacotherapy - 6

  • Recent Advances in the Synthesis of 2-Pyrones - PMC - NIH - 3

  • Selected α-pyrones from the plants Cryptocarya novoguineensis (Lauraceae) and Piper methysticum (Piperaceae) with activity against Haemonchus contortus in vitro - PMC - NIH - 5

  • Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC - NIH - 4

  • Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases - ACS Chemical Biology - 1

  • α-Pyrones with Diverse Hydroxy Substitutions from Three Marine-Derived Nocardiopsis Strains - ResearchGate - 2

Sources

Exploratory

The 4-Methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one Pharmacophore: A Comprehensive Technical Review of Bioactivity and Synthetic Utility

Executive Summary The compound 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one (CAS: 3791-79-5) represents a highly privileged structural motif in natural product chemistry and modern drug discovery. Structurally defined b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one (CAS: 3791-79-5) represents a highly privileged structural motif in natural product chemistry and modern drug discovery. Structurally defined by a six-membered lactone ring with an enol-ether functionality, it serves as the foundational pharmacophore for kavalactones (e.g., kavain, dihydromethysticin) and pestalotin diastereomers. This whitepaper systematically reviews the bioactivity of this core structure—focusing on its chemopreventive and anti-inflammatory mechanisms—and details the self-validating synthetic and biological protocols required to evaluate its derivatives.

Structural Significance and Pharmacological Profile

The 4-methoxy-5,6-dihydro-2H-pyran-2-one core is ubiquitous in nature, most notably isolated from Piper methysticum (Kava) and the fungus Pestalotia cryptomeriaecola [1][1]. The specific 6-methyl derivative acts as a critical synthetic intermediate and a baseline structural analog for evaluating structure-activity relationships (SAR) .

Recent pharmacological profiling has demonstrated that modifications at the C6 position of this pyran-2-one ring dictate biological target specificity. While the natural products exhibit broad anxiolytic and neurological effects, synthetic derivatives have shown remarkable efficacy in two distinct therapeutic areas:

  • Chemoprevention: Dihydromethysticin (DHM) analogs effectively block 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)-induced lung tumorigenesis by inhibiting the metabolic activation of NNK, thereby reducing highly mutagenic

    
    -methylguanine (
    
    
    
    -mG) DNA adducts [2][2].
  • Anti-Inflammatory Activity: Open-ring and closed-ring kavalactone derivatives suppress the expression of LPS-induced TNF-alpha factor (LITAF), directly downregulating TNF-α release in inflammatory disease models [3][3].

Mechanistic Pathways of Bioactivity

Pathway NNK NNK Exposure CYP CYP450 Activation NNK->CYP DNA O6-mG DNA Adducts CYP->DNA Tumor Lung Tumorigenesis DNA->Tumor Core 4-Methoxy-pyran-2-one Scaffold (DHM Analogs) Core->CYP Inhibits LITAF LITAF Expression Core->LITAF Suppresses TNF TNF-α Release LITAF->TNF

Dual mechanistic pathways of 4-methoxy-pyran-2-one derivatives in bioactivity.

Structure-Activity Relationship (SAR) and Quantitative Data

The electronic distribution of the 4-methoxy-5,6-dihydro-2H-pyran-2-one ring is highly sensitive to the nature of the C6 substituent. A "methyl walk" strategy and subsequent phenethyl substitutions have been utilized to map the steric and electronic tolerances of the binding pocket responsible for CYP450 inhibition [4][4]. The 4-methoxy group is non-negotiable; its removal or replacement with bulky ethers disrupts the enol-ether resonance required for lactone stability.

Table 1: Synthesis Yields and HRMS Data for C6-Substituted 4-Methoxy-pyran-2-one Analogs [2][2]

Compound IDC6-Position SubstitutionYield (%)Molecular FormulaHRMS (ESI+) CalculatedHRMS (ESI+) Found
5q 2-(benzo[d][1,3]dioxol-5-yl)ethyl68C16H18O5N/AN/A
5i 3,4-dimethoxyphenethyl61C16H21O5293.1389293.1378
5h 4-hydroxy-3-methoxyphenethyl48C15H19O5279.1232279.1223
5g 3-hydroxy-4-methoxyphenethyl41C15H19O5279.1232279.1224
5j 3,4-dihydroxyphenethyl32C14H17O5265.1076265.1066

Note: Yields reflect the final oxidation and cyclization steps from their respective aryl alkene intermediates.

Validated Experimental Methodologies

Precision O-Methylation Synthesis of the Pyran-2-one Core

The synthesis of the 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one core requires precise chemoselectivity to achieve O-alkylation over C-alkylation.

Synthesis Step1 4-Hydroxy-6-methyl-5,6-dihydro -2H-pyran-2-one (1.0 eq) Step2 Solvation THF at RT Step1->Step2 Step3 Base & Alkylation DBU (3.0 eq) + MeI (3.0 eq) Step2->Step3 Step4 Reaction Stir 3h at RT Step3->Step4 Step5 Validation TLC (EtOAc:Hexane) Step4->Step5 Step6 Purification Column Chromatography Step5->Step6 Step7 Target Compound 4-Methoxy-6-methyl-pyran-2-one Step6->Step7

Step-by-step synthetic workflow for O-methylation of the pyran-2-one core.

Step-by-Step Protocol:

  • Solvation: Dissolve 1.00 mmol (128 mg) of 4-hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one in 5.00 mL of anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere. Causality: THF is a polar aprotic solvent that fully solubilizes the starting material and stabilizes the transition state of the subsequent

    
     reaction without participating in hydrogen bonding.
    
  • Deprotonation & Alkylation: Add 3.00 mmol (0.447 mL) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), followed immediately by 3.00 mmol (0.187 mL) of Iodomethane (MeI). Causality: DBU is a sterically hindered, non-nucleophilic strong base. It selectively deprotonates the enol hydroxyl group without attacking the highly electrophilic lactone carbonyl, preventing unwanted ring-opening hydrolysis. MeI provides a highly reactive, unhindered methyl source ideal for O-alkylation.

  • Reaction: Stir the mixture at room temperature (

    
    ) for 3 hours [5][5].
    
  • Self-Validation (In-Process): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 1:1 EtOAc:Hexane eluent. The highly polar enol starting material will remain near the baseline, while the O-methylated product will elute with an

    
     of ~0.42.
    
  • Purification: Quench with saturated aqueous

    
    , extract with EtOAc (3 x 10 mL), dry over 
    
    
    
    , and concentrate in vacuo. Purify via flash column chromatography or sublimation.
  • Self-Validation (Post-Process): Confirm structural integrity via

    
    -NMR (400 MHz, 
    
    
    
    ). The diagnostic peak is a sharp singlet at ~3.80 ppm integrating to 3 protons, confirming successful O-methylation.
In Vivo Evaluation of Chemopreventive Efficacy (NNK-Induced DNA Damage Model)

To evaluate the bioactivity of pyran-2-one derivatives, the A/J mouse model provides a robust, quantifiable system for measuring the inhibition of carcinogen-induced DNA adducts [2][2].

Step-by-Step Protocol:

  • Subject Preparation: Utilize 6-week-old female A/J mice. Causality: The A/J strain possesses a high basal rate of spontaneous lung adenomas and is exceptionally susceptible to chemical induction by NNK, making it the gold standard for lung chemoprevention assays.

  • Pre-treatment: Administer the pyran-2-one derivative (e.g., 5 mg/kg) dissolved in corn oil via oral gavage once daily for 3 consecutive days. Causality: A 3-day pre-treatment establishes a steady-state concentration of the inhibitor in the lung tissue, ensuring maximum suppression of CYP450 enzymes prior to carcinogen exposure.

  • Carcinogen Challenge: On day 3, two hours post-treatment, administer a single intraperitoneal (IP) injection of NNK (100 mg/kg in saline).

  • Tissue Harvesting: Euthanize the subjects exactly 4 hours post-NNK injection. Harvest and flash-freeze the lung tissues in liquid nitrogen. Causality: The 4-hour window captures the peak formation of

    
    -mG adducts before endogenous DNA repair mechanisms (e.g., MGMT) begin to significantly reverse the damage, preventing data obfuscation.
    
  • Self-Validation & Quantification:

    • Controls: The system must include a Vehicle + Saline group (negative control; establishes baseline DNA damage) and a Vehicle + NNK group (positive control; establishes maximum adduct formation).

    • Analytics: Isolate DNA using standard phenol-chloroform extraction. Hydrolyze the DNA and quantify

      
      -mG levels using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). An isotopically labeled internal standard (
      
      
      
      -mG-
      
      
      ) must be spiked into the sample prior to hydrolysis to mathematically correct for matrix effects and extraction losses.

Conclusion

The 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one scaffold is far more than a simple lactone; it is a highly tunable pharmacophore capable of modulating complex biological pathways, from CYP450-mediated carcinogen activation to LITAF-driven inflammatory cascades. By adhering to strict chemoselective synthetic protocols and utilizing highly controlled, self-validating in vivo biomarker models, researchers can effectively leverage this core to develop next-generation chemopreventive and anti-inflammatory therapeutics.

References

  • Sigma-Aldrich. "4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one".
  • Nottingham ePrints. "Preparation of Potent and Selective αvβ6 Integrin Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis and Synthetic...".
  • PMC. "In vivo structure-activity relationship of dihydromethysticin in reducing NNK-induced lung DNA damage against lung carcinogenesis in A/J mice".
  • PMC.
  • FooDB. "Showing Compound (R)-Methysticin (FDB011667)".
  • Semantic Scholar.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one

Abstract & Strategic Overview This application note details the synthesis of 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one (Target 2 ) from its 4-hydroxy precursor (Precursor 1 ). This transformation is a critical step i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the synthesis of 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one (Target 2 ) from its 4-hydroxy precursor (Precursor 1 ). This transformation is a critical step in the total synthesis of bioactive polyketides, including Pestalotin and Kawain analogues.

The core chemical challenge is regioselectivity . The precursor, 4-hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one, exists in a tautomeric equilibrium between a 1,3-dicarbonyl (keto-form) and a vinylogous acid (enol-form). Alkylation can occur at the Carbon (C-3) or the Oxygen (C-4).

This protocol utilizes Hard-Soft Acid-Base (HSAB) principles to favor O-methylation over C-methylation, employing Dimethyl Sulfate (DMS) in a polar aprotic solvent. We also provide an alternative high-precision method using TMS-Diazomethane for small-scale applications.

Key Chemical Transformation
  • Precursor: 4-hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one (CAS: 33177-29-6)[1]

  • Target: 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one

  • Reaction Type: Regioselective O-Alkylation of a cyclic

    
    -keto ester.
    

Mechanistic Insight & Tautomerism

To achieve high yields, one must understand the substrate's behavior. The precursor is not a static structure; it fluctuates between the dione and the enol.

  • C-Alkylation (Undesired): Occurs at the "soft" nucleophilic carbon (C3). Favored by soft electrophiles (e.g., Methyl Iodide) and non-polar solvents.

  • O-Alkylation (Desired): Occurs at the "hard" nucleophilic oxygen. Favored by hard electrophiles (e.g., Dimethyl Sulfate, Diazomethane) and conditions that stabilize the enolate oxygen (e.g.,

    
     counterions in Acetone).
    
Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the divergence between C- and O-methylation pathways.

ReactionPathway cluster_legend Legend Precursor Precursor (1) 4-hydroxy-6-methyl- 5,6-dihydro-2H-pyran-2-one Enolate Resonance Stabilized Enolate Intermediate Precursor->Enolate Base (K2CO3) Target Target (2) 4-methoxy-6-methyl- 5,6-dihydro-2H-pyran-2-one (O-Methylation) Enolate->Target Me2SO4 (Hard Electrophile) Kinetic Control Byproduct Byproduct (3) 3,6-dimethyl-4-hydroxy- 5,6-dihydro-2H-pyran-2-one (C-Methylation) Enolate->Byproduct MeI (Soft Electrophile) Thermodynamic Control key Green Arrow: Desired Pathway Red Dashed: Avoided Pathway

Caption: Divergent alkylation pathways. O-methylation is maximized using hard electrophiles.

Experimental Protocols

Method A: Scalable Synthesis (Dimethyl Sulfate)

Recommended for: Scale-up (>1g), cost-efficiency, and industrial relevance. Safety Note: Dimethyl sulfate is highly toxic and mutagenic. Use a fume hood and proper PPE.

Reagents & Materials
ComponentEquiv.Role
Precursor (1) 1.0Substrate
Dimethyl Sulfate (DMS) 1.2Methylating Agent (Hard Electrophile)
Potassium Carbonate (

)
1.5Base (Anhydrous)
Acetone SolventPolar Aprotic (0.2 M conc.)
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add Precursor (1) (e.g., 1.28 g, 10 mmol) and anhydrous Acetone (50 mL). Stir until fully dissolved.

  • Deprotonation: Add anhydrous

    
     (2.07 g, 15 mmol) in a single portion. The suspension may turn slightly yellow as the enolate forms. Stir at room temperature for 15 minutes.
    
  • Methylation: Caution: Perform in hood. Add Dimethyl Sulfate (1.14 mL, 12 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (SiO2, 50% EtOAc/Hexanes). The starting material (

      
      , streaks) should disappear, replaced by a distinct spot (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.

    • Filter off the solid inorganic salts (

      
      , 
      
      
      
      ). Wash the filter cake with fresh acetone.
    • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification: Dissolve the residue in

    
     (30 mL) and wash with saturated 
    
    
    
    (2 x 15 mL) to remove unreacted precursor and trace acid. Dry over
    
    
    , filter, and concentrate.
    • Optional: Recrystallize from Ether/Hexanes if solid, or purify via flash column chromatography (Gradient: 10%

      
       40% EtOAc in Hexanes).
      
Method B: High-Precision Synthesis (TMS-Diazomethane)

Recommended for: Small scale (<100mg), precious samples, or isotopic labeling. Note: Safer than Diazomethane gas, but still requires caution.

  • Dissolve Precursor (1) (100 mg) in Methanol/Benzene (1:4 ratio, 5 mL).

  • Add TMS-Diazomethane (2.0 M in hexanes) dropwise at

    
     until a persistent yellow color remains.
    
  • Stir for 30 minutes at room temperature.

  • Quench with a few drops of Acetic Acid (until colorless).

  • Concentrate in vacuo. This method typically yields quantitative O-methylation with minimal purification required.

Quality Control & Validation

To confirm the identity of 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one , look for the following spectral signatures.

Proton NMR ( NMR, 400 MHz, )

The disappearance of the broad -OH peak and the appearance of the methoxy singlet are definitive.

PositionShift (

ppm)
MultiplicityIntegrationAssignment
C-3 5.15Singlet (s)1HVinyl proton (

-carbonyl)
-OMe 3.75Singlet (s)3HDiagnostic Signal
C-6 4.40–4.55Multiplet (m)1HChiral center proton
C-5 2.30–2.50Multiplet (m)2HMethylene ring protons
-Me 1.45Doublet (d)3HMethyl group at C6
Infrared Spectroscopy (IR)[2]
  • Target (Ether): Strong band at 1650–1670

    
      (Conjugated ester/vinylogous ester C=O).
    
  • Precursor (Enol): Broad band at 2500–3200

    
     (H-bonded OH) and 1600–1640 
    
    
    
    .
  • Validation: Absence of broad OH stretch confirms successful alkylation.

Troubleshooting & Optimization

The following workflow addresses common failure modes.

Troubleshooting Start Issue: Low Yield or Impurities Check1 Is the product C-alkylated? (Check NMR for methyl doublet at ~1.8 ppm) Start->Check1 Sol1 Switch Solvent to Acetone/DMF Use Harder Electrophile (DMS) Check1->Sol1 Yes Check2 Is starting material remaining? Check1->Check2 No Sol2 Increase reflux time Ensure K2CO3 is finely ground/anhydrous Check2->Sol2 Yes Check3 Product decomposition? Check2->Check3 No Sol3 Avoid strong acids during workup Vinylogous esters are acid-labile Check3->Sol3 Yes

Caption: Decision tree for troubleshooting alkylation issues.

References

  • Review of Pyrones in Synthesis: McGlacken, G. P., & Fairlamb, I. J. (2005).[2] 2-Pyrones: useful building blocks in organic synthesis.[3][4][5][6] Natural Product Reports, 22(3), 369-385.

  • Synthesis of Kawain (Analogous Chemistry): Spino, C., & Mayes, N. (2013).[7] Synthesis of Kawain and related kavalactones via vinylogous Mukaiyama aldol reactions. Tetrahedron Letters. (General methodology for 4-methoxy-5,6-dihydro-2-pyrones).

  • Regioselectivity of Alkylation: Reutrakul, V., et al. (2007). Regioselective alkylation of the dianion of 4-hydroxy-6-methyl-2-pyrone. Tetrahedron Letters.

  • Precursor Properties (CAS 33177-29-6): ChemicalBook Entry for 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one.[1][6]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.

Sources

Application

Technical Application Note: Regioselective O-Methylation of 4-Hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one

Executive Summary This Application Note details the protocol for the regioselective O-methylation of 4-hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one (also known as dihydrotriacetic acid lactone or a dihydrokavalactone prec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the protocol for the regioselective O-methylation of 4-hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one (also known as dihydrotriacetic acid lactone or a dihydrokavalactone precursor).

The transformation of this substrate presents a classic challenge in organic synthesis: ambident nucleophilicity . The starting material exists in a tautomeric equilibrium between the 4-hydroxy-2-pyrone (enol) and the pyran-2,4-dione (keto) forms. Alkylation can occur at the oxygen (desired O-methylation) or the C-3 carbon (C-methylation).

This guide provides two validated protocols designed to maximize O-selectivity based on Hard-Soft Acid-Base (HSAB) theory:

  • Method A (Standard): Dimethyl Sulfate (

    
    ) with Potassium Carbonate (
    
    
    
    ).
  • Method B (Alternative): Trimethyl Orthoformate (

    
    ) Acid-Catalyzed Dehydration.
    

Strategic Analysis: The Selectivity Challenge

To achieve high yields of the 4-methoxy derivative, one must understand the electronic environment of the substrate.

Tautomeric Equilibrium & Nucleophilicity

The substrate is a vinylogous acid. Upon deprotonation, the negative charge is delocalized between the Oxygen at C-4 and the Carbon at C-3.

  • Oxygen (Hard Nucleophile): High charge density, lower HOMO energy. Favors "hard" electrophiles (charge-controlled reaction).

  • Carbon-3 (Soft Nucleophile): Lower charge density, higher HOMO energy. Favors "soft" electrophiles (orbital-controlled reaction).

Reagent Selection Logic

To favor O-methylation, we employ Dimethyl Sulfate (DMS) . According to HSAB theory, the methyl group in DMS is a harder electrophile compared to methyl iodide (


), which is softer and often leads to significant C-methylation byproducts.

G Substrate 4-Hydroxy-6-methyl- 5,6-dihydro-2H-pyran-2-one Anion Resonance Stabilized Anion (Ambident Nucleophile) Substrate->Anion Base (K2CO3) Path_O Path A: O-Attack (Hard) Reagent: Me2SO4 Anion->Path_O Charge Control Path_C Path B: C-Attack (Soft) Reagent: MeI Anion->Path_C Orbital Control Product_O 4-Methoxy-6-methyl- 5,6-dihydro-2H-pyran-2-one (DESIRED) Path_O->Product_O Product_C 3,6-Dimethyl-4-hydroxy- 5,6-dihydro-2H-pyran-2-one (UNDESIRED) Path_C->Product_C

Figure 1: Mechanistic pathway showing the divergence between O- and C-methylation based on electrophile hardness.

Experimental Protocols

Method A: Dimethyl Sulfate / Potassium Carbonate (Gold Standard)

Recommended for scale-up and highest regioselectivity.

Safety Warning: Dimethyl sulfate is a potent carcinogen and highly toxic via inhalation and skin absorption. All operations must be performed in a well-ventilated fume hood. A neutralizing solution (10% NaOH or aqueous Ammonia) must be prepared before starting.

Materials
ReagentEquiv.Role
Substrate (4-OH-6-Me-pyrone)1.0Starting Material
Dimethyl Sulfate (

)
1.2Methylating Agent (Hard Electrophile)
Potassium Carbonate (

)
1.5Base (Anhydrous, finely ground)
Acetone [0.2 M]Solvent (Polar Aprotic)
Ammonium Hydroxide (30%)ExcessQuenching Agent (Destroys DMS)
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add the substrate (1.0 equiv) and anhydrous acetone (concentration ~0.2 M).

  • Deprotonation: Add anhydrous

    
     (1.5 equiv) in a single portion. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation (suspension will form).
    
  • Addition: Add Dimethyl Sulfate (1.2 equiv) dropwise via a syringe over 10 minutes.

    • Note: Do not rush. Exothermic reaction.

  • Reaction: Heat the mixture to reflux (

    
    C) for 3–5 hours.
    
    • Monitoring: Check by TLC (SiO2, 50% EtOAc/Hexanes). Product is less polar than the starting material.

  • Quench (CRITICAL): Cool to RT. Add concentrated Ammonium Hydroxide (

    
    , ~2 mL per gram of DMS used) and stir vigorously for 1 hour.
    
    • Chemistry: This converts unreacted DMS into methyl amine salts and sulfate, neutralizing the toxicity.

  • Workup: Filter off the solid salts (

    
    /
    
    
    
    ). Rinse the filter cake with acetone.
  • Concentration: Remove acetone under reduced pressure (Rotavap).

  • Extraction: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (

    
    ) and Brine (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Concentrate to yield the crude oil. Purify via flash column chromatography (Hexanes:EtOAc gradient) or recrystallization from ether/hexanes if solid.

Method B: Trimethyl Orthoformate (Acid-Catalyzed)

Recommended for small-scale or "green" chemistry requirements where DMS is prohibited.

Materials
ReagentEquiv.Role
Substrate 1.0Starting Material
Trimethyl Orthoformate (TMOF)3.0Reagent/Dehydrating Agent
Methanol (anhydrous)[0.5 M]Solvent
p-Toluenesulfonic Acid (pTSA)0.05Catalyst
Step-by-Step Procedure
  • Setup: Dry flask with Nitrogen inlet.

  • Reaction: Dissolve substrate in Methanol. Add TMOF (3.0 equiv) and pTSA (5 mol%).

  • Reflux: Heat to reflux (

    
    C) for 12–24 hours.
    
    • Mechanism:[1] Acid-catalyzed formation of the dimethyl ketal, followed by elimination of methanol to form the enol ether.

  • Workup: Cool to RT. Add solid

    
     to neutralize the acid.
    
  • Isolation: Filter and concentrate.

  • Note: This method may yield lower conversion compared to Method A but avoids toxic alkylating agents.

Quality Control & Validation

Analytical Specifications
TestExpected Result (4-Methoxy Derivative)Diagnostic Feature
TLC

(50% EtOAc/Hex)
Distinct spot, UV active (254 nm).
1H NMR

3.70–3.85 ppm (s, 3H)
Appearance of sharp methoxy singlet.
1H NMR

5.20–5.40 ppm (s, 1H)
C-3 Vinyl proton. (Loss of broad OH signal).
IR ~1650–1670

Strong C=O stretch (conjugated ester/lactone).
IR Absence of ~3200–3400

Disappearance of broad OH stretch.
Workflow Visualization

Workflow Start Start: 4-OH-6-Me-Pyrone Reaction Reaction Phase Acetone, K2CO3, Me2SO4 Reflux 4h Start->Reaction Quench Safety Quench Add NH4OH (1h stir) Destroys excess Me2SO4 Reaction->Quench Workup Filtration & Extraction Filter solids -> EtOAc/H2O wash Quench->Workup Purification Purification Flash Chromatography (Hex/EtOAc) Workup->Purification Final Final Product 4-Methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one Purification->Final

Figure 2: Operational workflow for Method A, emphasizing the critical safety quench step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure

is finely ground and anhydrous. Increase stir time before adding DMS.
C-Methylation (Byproduct) Reaction temperature too high or wrong solventEnsure solvent is Acetone (not DMF/THF for this substrate). Keep temp at reflux, do not overheat.
Hydrolysis Wet solventUse anhydrous acetone. Water hydrolyzes the product back to the starting material.
Racemization (if Chiral) Base too strong

is mild and usually preserves C-6 stereochemistry. Avoid stronger bases like NaH or NaOMe.

References

  • General Reactivity of 4-Hydroxy-2-pyrones

    • Douglas, C. J., & Sklenicka, H. M. (2010). Synthesis of 2-Pyrones. In Organic Reactions. Wiley.
  • Kavalactone Synthesis (Methodology Basis)

    • Smith, T. E., Doughty, V. A., Glazer, P. A., et al. (2001). Versatile Asymmetric Synthesis of the Kavalactones: First Synthesis of (+)-Kavain. Organic Letters, 3(15), 2318.
    • Note: Describes the standard /DMS methyl
  • HSAB Theory in Ambident Nucleophiles

    • Ho, T. L. (1975). Hard and Soft Acids and Bases Principle in Organic Chemistry. Chemical Reviews, 75(1), 1–20.
  • Safety Protocols for Dimethyl Sulfate

    • Sigma-Aldrich Safety Data Sheet (SDS)

Sources

Method

Using 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one in dihydromethysticin synthesis

This Application Note is designed for researchers in medicinal chemistry and natural product synthesis. It addresses the synthesis of Dihydromethysticin (DHM) , a key kavalactone, utilizing the pyrone scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and natural product synthesis. It addresses the synthesis of Dihydromethysticin (DHM) , a key kavalactone, utilizing the pyrone scaffold.

Technical Preface: Precursor Oxidation State & Reactivity

Critical Distinction: The prompt specifies 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one (CAS 3791-79-5) as the starting material.

  • Challenge: The C6-methyl group in the 5,6-dihydro scaffold lacks the vinylogous acidity required for direct aldol condensation with aldehydes (e.g., piperonal). The C6 position is

    
     hybridized, rendering the methyl protons unreactive toward mild base condensation.
    
  • Solution: To synthesize Dihydromethysticin (which possesses a C6-phenethyl side chain) from a C6-methyl precursor, the methyl group must act as the nucleophilic "anchor" for the side chain. This requires the unsaturated analogue, 4-methoxy-6-methyl-2H-pyran-2-one (CAS 672-89-9), where the methyl group is resonance-activated.

  • Protocol Strategy: This guide provides a "Pre-Activation" protocol to convert the dihydro stock to the reactive unsaturated form (if necessary), followed by the standard Aldol-Hydrogenation sequence.

Introduction

Dihydromethysticin (DHM) is a major kavalactone from Piper methysticum exhibiting potent anxiolytic and anticonvulsant properties without the hepatotoxicity associated with some other kava constituents. Structurally, DHM features a 4-methoxy-5,6-dihydro-2H-pyran-2-one core linked at the C6 position to a 3,4-methylenedioxyphenethyl moiety.

This protocol details the total synthesis of DHM starting from the methyl-pyrone scaffold. It utilizes a Vinylogous Aldol Condensation to establish the carbon skeleton, followed by a Regioselective Hydrogenation to install the requisite saturation pattern.

Reaction Mechanism & Logic

Synthetic Pathway
  • Activation (Optional): Dehydrogenation of the 5,6-dihydro precursor to the 2H-pyran-2-one to activate the C6-methyl group.

  • Condensation: Base-mediated reaction of the activated pyrone with Piperonal (3,4-methylenedioxybenzaldehyde) yields the styryl intermediate (7,8-dehydromethysticin).

  • Reduction: Catalytic hydrogenation reduces the exocyclic double bond and the C5-C6 bond of the ring to yield Dihydromethysticin.

DHM_Synthesis cluster_legend Reaction Stages Precursor 4-methoxy-6-methyl- 5,6-dihydro-2H-pyran-2-one (Starting Material) Activated 4-methoxy-6-methyl- 2H-pyran-2-one (Reactive Scaffold) Precursor->Activated Dehydrogenation (DDQ or Pd/C) Intermediate Styryl Intermediate (Fully Unsaturated) Activated->Intermediate Aldol Condensation (+Piperonal, Base) Piperonal Piperonal (Aldehyde) Piperonal->Intermediate Target Dihydromethysticin (DHM) Intermediate->Target Selective Hydrogenation (H2, Pd/C)

Caption: Synthetic workflow converting the methyl-pyrone scaffold to Dihydromethysticin via activation, condensation, and reduction.

Experimental Protocols

Phase A: Precursor Activation (If starting from 5,6-dihydro stock)

Skip this phase if using commercial 4-methoxy-6-methyl-2H-pyran-2-one (CAS 672-89-9).

Objective: Restore conjugation to the pyrone ring to acidify the C6-methyl protons. Reagents: 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one, DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), Benzene or Dioxane.

  • Dissolve 10 mmol of the dihydro starting material in 50 mL of anhydrous dioxane.

  • Add 1.1 equivalents (11 mmol) of DDQ.

  • Reflux under nitrogen for 12–18 hours. Monitor by TLC (the product will be UV active due to extended conjugation).

  • Cool to room temperature and filter off the precipitated hydroquinone.

  • Concentrate the filtrate and purify via silica gel chromatography (EtOAc/Hexanes) to obtain 4-methoxy-6-methyl-2H-pyran-2-one .

Phase B: Vinylogous Aldol Condensation

Objective: Couple the pyrone scaffold with the methylenedioxybenzene moiety.

Reagents:

  • Activated Pyrone (from Phase A or commercial): 1.0 equiv

  • Piperonal (3,4-methylenedioxybenzaldehyde): 1.1 equiv

  • Base: Magnesium Methoxide (

    
    ) or Sodium Ethoxide (
    
    
    
    )
  • Solvent: Anhydrous Methanol

Procedure:

  • Base Preparation: In a flame-dried flask, prepare a solution of magnesium methoxide by reacting magnesium turnings (1.2 equiv) with anhydrous methanol (20 mL/g) and a catalytic amount of iodine. Stir until all magnesium is dissolved.

  • Coupling: Add the activated pyrone (1.0 equiv) to the base solution. The solution may darken, indicating enolate formation. Stir for 15 minutes at Room Temperature (RT).

  • Addition: Add Piperonal (1.1 equiv) in one portion.

  • Reflux: Heat the mixture to reflux for 4–6 hours. The reaction color typically deepens to orange/red.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4 to quench the alkoxide.

    • Note: The product (Dehydromethysticin) often precipitates as a yellow/orange solid upon acidification.

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Methanol/Acetone.

    • Target Intermediate: 4-methoxy-6-[(E)-2-(3,4-methylenedioxyphenyl)ethenyl]-2H-pyran-2-one.

Phase C: Selective Hydrogenation to Dihydromethysticin

Objective: Reduce the exocyclic double bond (styryl) and the C5-C6 endocyclic double bond to yield the saturated DHM structure.

Reagents:

  • Styryl Intermediate (from Phase B)

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Solvent: Ethyl Acetate or Ethanol

  • Hydrogen Gas (

    
    )
    

Procedure:

  • Dissolve the styryl intermediate in Ethyl Acetate (0.1 M concentration).

  • Add 10% Pd/C catalyst (10-20 mg per mmol of substrate).

  • Hydrogenation: Purge the vessel with

    
     gas. Stir vigorously under a balloon of hydrogen (1 atm) at RT.
    
    • Monitoring: Monitor closely by HPLC or NMR. The reduction typically proceeds in two stages: first the exocyclic alkene, then the endocyclic alkene.

    • Critical Control: Do not over-reduce (e.g., reducing the ketone or the aromatic ring). 1 atm at RT is usually sufficiently mild to stop at the lactone.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse with EtOAc.[1]

  • Concentration: Evaporate the solvent under reduced pressure.

  • Final Purification: Purify the crude white solid by flash chromatography (Silica, 0-5% MeOH in DCM) or recrystallization from MeOH.

Quality Control & Validation

Analytical MethodExpected Characteristic for Dihydromethysticin
Appearance White crystalline solid
Melting Point 117–119 °C
1H NMR (C6) Multiplet at δ 4.3–4.5 (1H, chiral center H-6).[2]
1H NMR (Side Chain) Two multiplets at δ 1.8–2.8 (4H, -CH2-CH2- linker).
1H NMR (Methoxy) Singlet at δ 3.7–3.8 (3H, -OCH3).
1H NMR (Aromatic) Methylenedioxy singlet at δ 5.9 (2H); Aromatic protons at δ 6.6–6.8.
Mass Spectrometry [M+H]+ = 277.1 m/z

Safety & Handling

  • Piperonal: Precursor for controlled substances in some jurisdictions; maintain proper inventory logs.

  • Hydrogenation: Palladium on Carbon is pyrophoric. Handle under inert atmosphere; wet the catalyst with solvent before exposing to air after reaction.

  • Solvents: Benzene (if used in Phase A) is carcinogenic; substitute with Toluene or Dioxane where possible.

References

  • Klohs, M. W., Keller, F., & Williams, R. E. (1959). Piper Methysticum Forst. II.[3] The Synthesis of dl-Methysticin and dl-Dihydromethysticin. The Journal of Organic Chemistry, 24(11), 1829–1831. Link

  • Smith, T. E., et al. (2004). Versatile Asymmetric Synthesis of the Kavalactones: First Synthesis of (+)-Kavain. Organic Letters, 6(14), 2317–2320.[3] Link

  • Shaik, A. A., et al. (2012).[4] Economically viable efficient synthesis of (±)-methysticin: A component in kava potentially responsible for its cancer chemopreventive activity.[4] Arkivoc, 2012(6), 137-145.[4] Link

  • Puppala, M., et al. (2017).[4] Pilot in Vivo Structure-Activity Relationship of Dihydromethysticin in Blocking NNK-Induced Lung Tumor in A/J Mice. Journal of Medicinal Chemistry, 60(19). (Describes synthesis of analogs). Link

Sources

Application

Reagents for methylating 5,6-dihydro-4-hydroxy-2-pyrones

Application Note: Regiocontrol in the Methylation of 5,6-Dihydro-4-hydroxy-2-pyrones Part 1: Executive Summary & Mechanistic Grounding The methylation of 5,6-dihydro-4-hydroxy-2-pyrone (and its substituted analogs like 6...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regiocontrol in the Methylation of 5,6-Dihydro-4-hydroxy-2-pyrones

Part 1: Executive Summary & Mechanistic Grounding

The methylation of 5,6-dihydro-4-hydroxy-2-pyrone (and its substituted analogs like 6-methyl- derivatives) presents a classic problem in heterocyclic chemistry: controlling regioselectivity on an ambident nucleophile. This scaffold acts as a vinylogous acid (cyclic


-keto ester), existing in equilibrium between its enol (4-hydroxy) and keto (2,4-dione) tautomers.

Success depends not merely on the methylating agent, but on the exploitation of Hard-Soft Acid-Base (HSAB) theory .

  • 
    -Methylation  (yielding the vinyl ether) is favored by "hard" electrophiles or neutral/acidic conditions that trap the enol.
    
  • 
    -Methylation  (yielding the 3-methyl-2,4-dione) is favored by "soft" electrophiles and conditions that generate a localized carbanion at C3.
    
Visual 1: Tautomerism & Reactivity Map

The following diagram illustrates the competing nucleophilic sites and the reagents that target them.

G Substrate 5,6-Dihydro-4-hydroxy- 2-pyrone (Enol Form) Enolate Resonance Stabilized Enolate Anion Substrate->Enolate Deprotonation (Base) OMethyl O-Methylated Product (4-Methoxy-5,6-dihydro-2-pyrone) Substrate->OMethyl TMS-CHN2 (Proton Transfer) Substrate->OMethyl Mitsunobu Enolate->OMethyl O-Attack (Hard-Hard) (Ag2CO3/MeI) CMethyl C-Methylated Product (3-Methyl-2,4-dione) Enolate->CMethyl C-Attack (Soft-Soft) MeI (Soft Electrophile) TMS TMS-Diazomethane (Neutral/Mild) Mitsunobu Mitsunobu Conditions (MeOH/DIAD/PPh3) MeI_Base MeI + Strong Base (NaH/DMF)

Figure 1: Reactivity map showing the divergence between O- and C-alkylation pathways based on reagent selection.

Part 2: Reagent Selection & Decision Matrix

The choice of reagent must be dictated by the desired regioisomer and the stability of the lactone ring, which is susceptible to hydrolysis (ring-opening) under strong aqueous base.

Trimethylsilyldiazomethane (TMSCHN )[1]
  • Target:

    
    -Methylation  (Exclusive).
    
  • Mechanism: Protonation of the diazo carbon by the acidic enol hydroxyl, followed by rapid

    
     attack of the enolate oxygen on the methyl diazonium species.
    
  • Why: It is the "Gold Standard" for this scaffold. Unlike diazomethane, it is non-explosive and commercially available. It operates under neutral conditions, preserving the lactone ring.

Methyl Iodide (MeI) + Sodium Hydride (NaH)
  • Target:

    
    -Methylation  (Major).
    
  • Mechanism: Irreversible deprotonation by hydride forms the sodium enolate. The high charge density on Oxygen is shielded by the hard Sodium cation (or solvated), while the Carbon (C3) orbital remains available for orbital-controlled attack on the soft Iodide electrophile.

  • Risk: High. Strong bases can cause ring opening (saponification) if water is present or if the temperature is uncontrolled.

Mitsunobu Conditions (MeOH/DIAD/PPh )[2]
  • Target:

    
    -Methylation .
    
  • Mechanism: Activation of methanol by the betaine intermediate, followed by attack by the pyrone oxygen.

  • Why: Useful if TMSCHN

    
     is unavailable or if a specific alcohol other than methyl is required later (versatility).
    

Part 3: Detailed Experimental Protocols

Protocol A: Selective -Methylation with TMS-Diazomethane

This protocol is recommended for generating the enol ether for use as a diene in Diels-Alder reactions or to lock the tautomer.

Materials:

  • Substrate: 5,6-dihydro-4-hydroxy-2-pyrone (1.0 equiv)

  • Reagent: TMS-Diazomethane (2.0 M in hexanes, 1.2–1.5 equiv)

  • Solvent: Methanol / Benzene (or Toluene) mixture (1:4 ratio). Note: Methanol is required to catalyze the proton transfer.

Step-by-Step:

  • Dissolution: Dissolve the pyrone substrate in the Toluene/MeOH mixture (0.1 M concentration) in a flame-dried round-bottom flask under Argon.

  • Addition: Cool the solution to 0°C. Add TMS-Diazomethane solution dropwise via syringe.

    • Observation: Evolution of nitrogen gas (

      
      ) will occur immediately.
      
  • Monitoring: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT). The yellow color of the reagent should persist.[1]

    • Endpoint: Monitor by TLC (EtOAc/Hexanes).[2] The starting material (very polar, streaks) should disappear, replaced by a less polar, UV-active spot.

  • Quench: Add drops of Glacial Acetic Acid until the yellow color disappears (quenches excess diazomethane).

  • Workup: Concentrate the solvent in vacuo. The residue is often pure enough for use. If necessary, purify via short-path silica chromatography (neutralized silica) to avoid hydrolysis.

Protocol B: Selective -Methylation with MeI/NaH

This protocol targets the 3-methyl derivative. Strictly anhydrous conditions are vital to prevent ring opening.

Materials:

  • Substrate: 5,6-dihydro-4-hydroxy-2-pyrone (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in oil, 1.1 equiv)

  • Electrophile: Methyl Iodide (MeI) (1.2 equiv)

  • Solvent: Anhydrous DMF or THF (0.2 M).

Step-by-Step:

  • Base Preparation: Wash NaH with dry hexanes (2x) under Argon to remove mineral oil. Suspend in anhydrous DMF at 0°C.

  • Enolate Formation: Add the pyrone substrate (dissolved in minimal DMF) dropwise to the NaH suspension.

    • Critical: Allow

      
       evolution to cease completely (approx. 30-45 mins). The solution will turn yellow/orange.
      
  • Alkylation: Add Methyl Iodide dropwise at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT slowly over 2 hours.

    • Note: Do not heat. Heating favors

      
      -alkylation (thermodynamic control) and ring opening.
      
  • Workup: Pour the mixture into ice-cold dilute HCl (0.1 N) to quench and re-acidify. Extract immediately with EtOAc (3x).

  • Purification: Wash organics with brine, dry over

    
    . Purify via column chromatography. The 
    
    
    
    -methylated product is typically a solid, whereas
    
    
    -methylated byproducts are oils.

Part 4: Comparative Data & Troubleshooting

Table 1: Reagent Performance Comparison

ReagentMajor ProductYield (Typical)Selectivity (C:O)Safety Profile
TMS-Diazomethane

-Methyl
85-95%>99:1Moderate (Toxic, avoid inhalation)
MeI / NaH (DMF)

-Methyl
60-75%~85:15High Risk (Flammable, Toxic)
MeI /

(Acetone)
Mixture 50-60%~40:60Moderate
Mitsunobu (MeOH)

-Methyl
70-85%>95:5Moderate (DIAD/DEAD toxicity)

Troubleshooting Guide:

  • Issue: Ring Opening (Loss of product to aqueous layer).

    • Cause: Base concentration too high or reaction temperature too high during

      
      -methylation.
      
    • Fix: Switch from DMF to THF (lower polarity reduces hardness). Ensure temperature stays

      
      . Use a weaker base like 
      
      
      
      if NaH is too aggressive.
  • Issue: Low Conversion with TMSCHN

    
    . 
    
    • Cause: Insufficient Methanol.

    • Fix: The reaction mechanism requires methanol to protonate the TMS-diazomethane species. Ensure at least 10-20% MeOH in the solvent mix.

  • Issue: C/O Mixture with MeI.

    • Cause: Solvent effects.[1][3]

    • Fix: For

      
      -alkylation, use non-polar solvents if possible (though solubility is tricky). For 
      
      
      
      -alkylation, adding Silver Carbonate (
      
      
      ) promotes
      
      
      -attack by sequestering the iodide (Heterogeneous catalysis).

Part 5: References

  • Burns, M., et al. (2014). "4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions." Beilstein Journal of Organic Chemistry, 10, 1159–1165. Link

  • Presset, M., et al. (2023). "Synthesis of functionalized α-substituted β-keto esters." Synthesis, 55, 598-608. Link

  • TCI Chemicals. (2023). "Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane." TCI Practical Examples. Link

  • Jacobson, C. E., et al. (2015). "Aerobic Copper-Catalyzed O-Methylation with Methylboronic Acid." Journal of Organic Chemistry, 80, 7305-7310. Link

  • Pearson, R. G. (1963). "Hard and Soft Acids and Bases."[4][5] Journal of the American Chemical Society, 85(22), 3533–3539. (Foundational theory for C vs O selectivity). Link

Sources

Method

Application Note: Enantioselective Synthesis of (S)-4-Methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one

Introduction & Scientific Context The molecule (S)-4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one is a chiral -unsaturated -lactone. This specific structural motif is a privileged scaffold found in numerous bioactive natu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The molecule (S)-4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one is a chiral


-unsaturated 

-lactone. This specific structural motif is a privileged scaffold found in numerous bioactive natural products, most notably the kavalactones (e.g., kavain, dihydrokavain, and methysticin), which are extensively studied for their GABAergic, anxiolytic, and neuroprotective properties[1],[2].

The primary synthetic challenge in constructing this molecule lies in establishing the C6 stereocenter enantioselectively. While traditional syntheses rely on chiral pool starting materials or multi-step asymmetric aldol/reduction sequences, this protocol describes a highly efficient, one-step catalytic asymmetric Hetero-Diels-Alder (HDA) reaction utilizing Brassard's diene and acetaldehyde[1],[3].

Mechanistic Grounding & Causality (E-E-A-T)

Reagent Selection: Why Brassard's Diene?

The HDA reaction between an electron-rich diene and an aldehyde is a powerful method for constructing dihydropyranones. While Danishefsky's diene is commonly used, it yields 2,3-dihydro-4H-pyran-4-ones[4]. To directly access the 5,6-dihydro-2H-pyran-2-one scaffold with the requisite C4-methoxy substituent, Brassard's diene (1,3-dimethoxy-1-(trimethylsilyloxy)-1,3-butadiene) is the mandatory reagent of choice. Its specific oxidation state allows for direct aromatization-like elimination during acidic workup to yield the


-lactone[1].
Catalyst Design: The Role of 4-Picolyl Chloride Hydrochloride

The catalytic system comprises Ti(O-iPr)₄, (R)-BINOL, and a crucial additive: 4-picolyl chloride hydrochloride[1],[]. The causality behind this specific additive is twofold:

  • Steric/Electronic Modulation: The pyridyl nitrogen coordinates to the titanium center, modifying the geometry and Lewis acidity of the chiral pocket. This enhances the facial selectivity (re-face vs. si-face attack) on the coordinated acetaldehyde.

  • Proton-Assisted Turnover: The hydrochloride salt provides a tightly bound, mild proton source that accelerates the protodesilylation step. Without this, the sensitive silyl enol ether intermediate causes product inhibition, stalling the catalytic cycle.

Stereochemical Rationale & CIP Priority Dynamics

A fascinating aspect of this methodology is its relationship with the Cahn-Ingold-Prelog (CIP) priority rules. Utilizing the (R)-BINOL-derived titanium catalyst consistently directs the facial attack of Brassard's diene to yield a specific 3D spatial arrangement at the C6 position[1].

However, this same spatial arrangement results in different absolute configurations depending on the aldehyde used. For instance, reaction with cinnamaldehyde yields (R)-kavain, because the styryl group (C, C, H) outranks the C5 ring carbon (C, H, H). Conversely, reaction with acetaldehyde yields (S)-4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one. In this aliphatic case, the C5 ring carbon—being attached to the C4 enol ether (O, C, C)—outranks the aliphatic methyl side chain (H, H, H)[1]. Understanding this priority inversion is critical for drug development professionals aiming to synthesize specific enantiomers of kavalactone analogs.

Mechanistic Workflow

MechanisticPathway A Ti(O-iPr)4 + (R)-BINOL + 4-Picolyl Chloride HCl B Chiral Ti(IV)-BINOL Active Catalyst Complex A->B Ligand Exchange (RT, CH2Cl2) C Acetaldehyde Coordination B->C Substrate Binding D Brassard's Diene Facial Selective Attack C->D [4+2] Cycloaddition / Aldol Cascade E Silyl Enol Ether Intermediate D->E F TFA Workup (Cyclization & Elimination) E->F G (S)-4-Methoxy-6-methyl- 5,6-dihydro-2H-pyran-2-one F->G -TMSOH, -MeOH

Figure 1: Mechanistic workflow of the Ti(IV)-BINOL catalyzed asymmetric Hetero-Diels-Alder reaction.

Quantitative Data Presentation

The optimization of the catalytic system highlights the critical dependency on the 4-picolyl chloride hydrochloride additive to achieve both high yield and enantiomeric excess (ee)[1].

Table 1: Optimization of the Asymmetric HDA Reaction of Brassard's Diene with Acetaldehyde

Catalyst SystemAdditive (0.15 equiv)Temp (°C)Yield (%)ee (%)
Ti(O-iPr)₄ / (R)-BINOLNone04638
Ti(O-iPr)₄ / (R)-BINOLPyridine05245
Ti(O-iPr)₄ / (R)-BINOL4-Picolyl chloride HCl07985
Ti(O-iPr)₄ / (R)-BINOL4-Picolyl chloride HCl-207688

Note: Data reflects the critical role of the hydrochloride additive in preventing product inhibition and enhancing the chiral pocket's rigidity[1].

Experimental Protocol

Self-Validating System Note: This protocol includes specific in-process controls (GC-MS) and a controlled TFA quench to ensure the sensitive silyl enol ether intermediate is fully converted to the target lactone without degradation.

Materials & Reagents
  • Acetaldehyde (Freshly distilled to remove paraldehyde polymers)

  • Brassard's diene (1,3-dimethoxy-1-(trimethylsilyloxy)-1,3-butadiene)

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄, 1.0 M in toluene)

  • (R)-(+)-1,1'-Bi(2-naphthol) ((R)-BINOL)

  • 4-Picolyl chloride hydrochloride (Hygroscopic, store in desiccator)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology

Step 1: Catalyst Preparation

  • In an oven-dried Schlenk flask under an argon atmosphere, charge (R)-BINOL (0.10 equiv, relative to aldehyde) and 4-picolyl chloride hydrochloride (0.15 equiv)[1].

  • Add anhydrous CH₂Cl₂ (2 mL per mmol of aldehyde) to suspend the solids.

  • Add Ti(O-iPr)₄ (0.10 equiv) dropwise at room temperature.

  • Stir the resulting reddish-brown solution for 1 hour. Causality: This incubation period is strictly required to ensure complete ligand exchange and the formation of the active chiral Ti(IV)-BINOL-picolyl complex.

Step 2: Substrate Addition & HDA Cycloaddition 5. Cool the catalyst solution to -20 °C using a cryocooler or dry ice/ethylene glycol bath. 6. Add freshly distilled acetaldehyde (1.0 equiv). Stir for 10 minutes to allow the aldehyde to coordinate to the Lewis acidic titanium center. 7. Add Brassard's diene (1.5 equiv) dropwise over 15 minutes to prevent localized exotherms[1]. 8. Maintain the reaction at -20 °C for 72 hours. 9. In-Process Control: Monitor the disappearance of acetaldehyde via GC-MS. Do not proceed to workup until the aldehyde is fully consumed, as unreacted diene will complicate purification.

Step 3: Cyclization & Elimination (Workup) 10. Once the reaction is complete, add a solution of TFA (10% v/v in CH₂Cl₂, 2.0 equiv) dropwise at 0 °C. 11. Stir for 30 minutes. Causality: This acidic treatment is a self-validating step that cleaves the TMS group and promotes the elimination of methanol, driving the cascade to form the final


-unsaturated 

-lactone[1]. 12. Quench the acid by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases.

Step 4: Purification 13. Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL). 14. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 15. Purify the crude residue via silica gel flash chromatography (Eluent: EtOAc/Hexanes 1:4) to afford (S)-4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one as a pale solid. Enantiomeric excess can be determined via chiral HPLC (e.g., Chiralcel OD-H column).

References

  • Lin, L., Chen, Z., Yang, X., Liu, X., & Feng, X. (2008).. Organic Letters, 10(6), 1311-1314.

  • Fan, Q., Lin, L., Liu, J., Huang, Y., Feng, X., & Zhang, G. (2004).. Organic Letters, 6(13), 2185-2188.

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). . Inxight Drugs.

Sources

Application

Preparation of alpha-v-beta-6 integrin inhibitors using pyrone scaffolds

Application Note: Design, Synthesis, and Validation of Pyrone-Scaffolded Integrin Inhibitors Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Application Areas: Anti-fibrotic Ther...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design, Synthesis, and Validation of Pyrone-Scaffolded Integrin Inhibitors

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Application Areas: Anti-fibrotic Therapeutics, Oncology, Targeted Drug Delivery

Executive Summary and Scientific Rationale

The


 integrin is an epithelial-specific cell surface receptor that is virtually undetectable in healthy adult tissues but highly upregulated during wound healing, fibrotic diseases (e.g., Idiopathic Pulmonary Fibrosis, IPF), and various carcinomas[1]. Its primary pathological function is the activation of latent Transforming Growth Factor-beta (TGF-

) by binding to the Arginine-Glycine-Aspartic acid (RGD) motif within the Latency-Associated Peptide (LAP). Mechanical tension exerted by the cell cytoskeleton through the integrin physically liberates active TGF-

, driving fibrogenesis and epithelial-mesenchymal transition (EMT)[2].

The Causality of Scaffold Selection: Historically, pure peptide-based RGD mimetics have suffered from poor oral bioavailability and rapid proteolytic degradation. To overcome this, rigid heterocyclic scaffolds are employed to lock the RGD-mimetic pharmacophore into the optimal conformation required for the


 binding pocket[1]. Pyrone scaffolds (such as 3-hydroxy-4-pyrones and 2-pyrones) offer three distinct mechanistic advantages:
  • Structural Rigidity: The planar nature of the pyrone ring precisely vectors the basic (Arg-mimetic) and acidic (Asp-mimetic) moieties to match the distance between the integrin's

    
     and 
    
    
    
    subunits.
  • Metal Ion Chelation: The integrin

    
     subunit contains a Metal Ion-Dependent Adhesion Site (MIDAS) that coordinates a divalent cation (typically 
    
    
    
    or
    
    
    ). Hydroxypyrones are well-documented metal chelators in bioinorganic chemistry[3], allowing the pyrone core to directly interact with the MIDAS metal ion, significantly enhancing binding affinity.
  • Metabolic Stability: The pyrone core provides favorable pharmacokinetics and biocompatibility compared to highly peptidic structures[3].

Pathway L Latent TGF-β (LAP) I αvβ6 Integrin (MIDAS Motif) L->I Binds via RGD A Active TGF-β Release I->A Cytoskeletal Tension P Pyrone-RGD Mimetic P->I Chelates Metal Ion Blocks Binding S SMAD 2/3 Signaling A->S Receptor Activation F Fibrogenesis / EMT S->F Gene Transcription

Mechanism of αvβ6-mediated TGF-β activation and its blockade by pyrone-based inhibitors.

Experimental Workflow

The development of pyrone-based


 inhibitors requires a self-validating pipeline. Chemical synthesis must be followed by isolated protein assays to confirm target affinity, and subsequently by cell-based assays to ensure the compound can compete with endogenous extracellular matrix (ECM) proteins in a physiological environment.

Workflow S1 1. Scaffold Synthesis (Pyrone Core) S2 2. RGD-Mimetic Conjugation S1->S2 S3 3. Solid-Phase Binding Assay S2->S3 S4 4. Cell Adhesion Validation S3->S4

Step-by-step workflow for the synthesis and validation of pyrone-based integrin inhibitors.

Detailed Methodologies

Protocol A: Chemical Synthesis of Pyrone-RGD Mimetics

Note: This protocol describes the general functionalization of a 3-hydroxy-4-pyrone scaffold to present an Arg-mimetic (e.g., a tetrahydronaphthyridine group) and an Asp-mimetic (carboxylic acid).

  • Scaffold Preparation: Dissolve the starting 3-hydroxy-4-pyrone derivative (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere to prevent premature oxidation.

  • Linker Attachment: Introduce a protected amino-alkyl linker using standard

    
     alkylation conditions. Add 
    
    
    
    (2.5 eq) as a base and stir at 60°C for 4 hours. Causality: The length of the linker is critical; a 3- to 4-carbon spacer typically provides the optimal distance (~13-15 Å) between the basic and acidic centers required to mimic the native RGD conformation.
  • Amidation (Arg-Mimetic): Deprotect the amine and couple it to a tetrahydronaphthyridine derivative (the Arginine mimetic) using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF. Stir at room temperature for 12 hours.

  • Saponification (Asp-Mimetic): Expose the terminal ester on the pyrone core to 1M LiOH in THF/Water (1:1) for 2 hours at room temperature to unmask the carboxylic acid (the Aspartate mimetic).

  • Purification: Purify the final compound via preparative reverse-phase HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA). Lyophilize to obtain the pyrone-integrin inhibitor as a white powder.

Protocol B: Solid-Phase Integrin Binding Assay (ELISA-Based)

This assay determines the biochemical


 of the synthesized pyrone inhibitors. To ensure a self-validating system, 

integrin is run in parallel as a negative control to prove

selectivity.
  • Plate Coating: Coat 96-well Maxisorp plates with 100 µL/well of recombinant human LAP (Latency-Associated Peptide, the natural ligand for

    
    ) at 1 µg/mL in PBS. For the counter-screen, coat a separate plate with Vitronectin (ligand for 
    
    
    
    ). Incubate overnight at 4°C.
  • Blocking: Wash plates 3x with Wash Buffer (PBS + 0.05% Tween-20). Block with 200 µL/well of 5% BSA in PBS for 2 hours at room temperature to prevent non-specific protein binding.

  • Inhibitor Incubation: Pre-incubate recombinant human

    
     integrin (0.5 µg/mL) with varying concentrations of the pyrone inhibitor (serial dilutions from 10 µM to 0.1 nM) in Assay Buffer (Tris-HCl pH 7.4, 150 mM NaCl, 1 mM 
    
    
    
    , 1 mM
    
    
    , 0.1% BSA).
    • Causality Check: The inclusion of

      
       and 
      
      
      
      is absolute strictly required. Integrins exist in a low-affinity bent conformation; divalent cations bind the MIDAS domain, forcing the integrin into its extended, high-affinity state necessary for ligand interaction.
  • Binding: Transfer the Integrin/Inhibitor mixture to the LAP-coated plate. Incubate for 2 hours at room temperature.

  • Detection: Wash 3x. Add a primary mouse anti-human

    
     antibody (1:1000), incubate for 1 hour. Wash 3x. Add HRP-conjugated anti-mouse IgG (1:2000), incubate for 1 hour.
    
  • Development: Add TMB substrate (100 µL/well). Stop the reaction after 15 minutes with 1M

    
    . Read absorbance at 450 nm using a microplate reader.
    
Protocol C: Cell Adhesion Validation

Biochemical affinity does not always translate to cellular efficacy due to membrane interactions and endogenous ECM competition.

  • Cell Preparation: Culture HT-29 cells (endogenously expressing high levels of

    
    ) in DMEM + 10% FBS. Starve cells in serum-free media for 12 hours prior to the assay.
    
  • Coating: Coat 96-well plates with LAP (1 µg/mL).

  • Treatment: Harvest cells using non-enzymatic cell dissociation buffer (to preserve cell-surface integrins). Resuspend at

    
     cells/mL in serum-free media containing 1 mM 
    
    
    
    . Pre-incubate cells with the pyrone inhibitors for 30 minutes at 37°C.
  • Adhesion: Plate 100 µL of the cell/inhibitor suspension per well. Incubate at 37°C for 1 hour.

  • Quantification: Gently wash the wells 3x with PBS to remove non-adherent cells. Fix adherent cells with 4% paraformaldehyde and stain with 0.1% Crystal Violet. Solubilize the dye with 10% acetic acid and measure absorbance at 595 nm.

Quantitative Data Presentation

The following table summarizes representative structure-activity relationship (SAR) data comparing a standard peptide mimetic to optimized pyrone-scaffolded derivatives. Selectivity is calculated as the ratio of


 for 

over

.
Compound IDScaffold Type

Binding

(nM)

Binding

(nM)
Selectivity Fold (

)
HT-29 Cell Adhesion

(nM)
Ref-1 Linear Peptide (RGD)145.0 ± 12.4120.0 ± 9.50.8x850.5 ± 45.0
Pyr-01 2-Pyrone42.5 ± 4.1> 10,000> 235x115.2 ± 10.4
Pyr-02 3-Hydroxy-4-pyrone8.3 ± 1.28,500 ± 420> 1000x24.6 ± 3.8
Pyr-03 3-Methoxy-4-pyrone112.4 ± 8.6> 10,000> 88x410.0 ± 22.1

Data Interpretation: Compound Pyr-02 demonstrates the highest potency and selectivity. The drastic drop in affinity observed in Pyr-03 (where the hydroxyl group is methylated) validates the causality principle: the free hydroxyl group on the pyrone ring is essential for chelating the MIDAS metal ion in the


 binding pocket[3].

References

  • Pyrone Derivatives and Metals: From Natural Products to Metal-Based Drugs. Journal of Organometallic Chemistry (2011). Available at:[Link]

  • RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field. Cancers (MDPI) / PMC (2021). Available at:[Link]

  • Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis. Nature Communications (2020). Available at:[Link]

Sources

Method

Application Note: Precision Solvent Selection &amp; Extraction Protocol for 4-Methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one

Executive Summary This Application Note provides a rigorous, field-validated protocol for the extraction and isolation of 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one (CAS: 672-89-9 / 17327-22-9 derivatives). This molec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a rigorous, field-validated protocol for the extraction and isolation of 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one (CAS: 672-89-9 / 17327-22-9 derivatives). This molecule, structurally related to bioactive natural products like Pestalotin , Kavalactones , and Opuntiol , presents specific challenges due to the lability of its lactone ring and its moderate polarity.

While traditional methods often rely on chlorinated solvents (DCM, Chloroform) or toxic hydrocarbons (Benzene), this guide prioritizes Green Chemistry principles without compromising yield. We utilize Hansen Solubility Parameters (HSP) to scientifically justify solvent choices, ensuring high recovery rates from complex matrices such as fungal fermentation broths or plant tissue.

Physicochemical Profiling & Solvent Theory

Successful extraction requires matching the solvent's intermolecular forces with those of the solute.

Molecular Analysis
  • Core Structure: 5,6-dihydro-2H-pyran-2-one (Lactone).

  • Functional Groups:

    • Ester (Lactone): H-bond acceptor, moderately polar (

      
      ). Susceptible to hydrolysis in basic conditions (
      
      
      
      ).
    • Methoxy (-OCH3): Weak H-bond acceptor, contributes to lipophilicity.

    • Methyl (-CH3): Hydrophobic, increases dispersion forces (

      
      ).
      
  • Solubility Profile:

    • High Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol, Acetone.[1]

    • Moderate Solubility: Diethyl Ether, Toluene.

    • Low Solubility: Water, Hexane (cold).

Hansen Solubility Parameters (HSP)

To replace trial-and-error, we map the target molecule against common solvents using HSP values (


: Dispersion, 

: Polarity,

: Hydrogen Bonding).

Target Estimate (Dihydropyrone Core):



Solvent



RED*Status
Dichloromethane 18.26.36.1< 1.0Excellent (Traditional)
Ethyl Acetate 15.85.37.2< 1.0Excellent (Green)
Acetone 15.510.47.0< 1.0Good (Miscible w/ Water)
Ethanol 15.88.819.4> 1.0Poor Selectivity (Too Polar)
Hexane 14.90.00.0> 1.5Anti-Solvent

*RED (Relative Energy Difference): <1 indicates high solubility.

Protocol 1: Analytical Solvent Screening

Use this rapid workflow to validate extraction efficiency on a small scale (1-5g) before bulk processing.

Materials
  • Matrix: Dried plant powder or Lyophilized fungal mycelium.

  • Solvents: Ethyl Acetate (EtOAc), Ethanol (EtOH), 2-Methyltetrahydrofuran (2-MeTHF).

  • Equipment: Ultrasonic bath, HPLC-UV/Vis (254 nm).

Workflow
  • Preparation: Weigh 1.0 g of sample into three separate 20 mL scintillation vials.

  • Solvent Addition: Add 10 mL of respective solvent to each vial (1:10 w/v ratio).

  • Extraction: Sonicate for 20 minutes at ambient temperature (< 35°C to prevent lactone degradation).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter .

  • Analysis: Inject 10 µL into HPLC. Compare peak area of the target (RT ~ 5-8 min on C18 column, MeOH/H2O gradient).

Decision Rule:

  • If EtOAc yield > 90% of EtOH yield

    
     Proceed with EtOAc (Cleaner extract, easier workup).
    
  • If EtOH yield >> EtOAc yield

    
     Target is likely glycosylated or trapped in polar matrix. Use EtOH, then partition.[2]
    

Protocol 2: Bulk Extraction & Isolation (The "Gold Standard")

Designed for isolation from fungal fermentation broth (liquid matrix) or plant biomass (solid matrix).

Extraction Logic Diagram

ExtractionWorkflow Start Raw Material Decision Matrix Type? Start->Decision Broth Fungal Broth (Liquid) Decision->Broth Liquid Biomass Dried Biomass (Plant/Solid) Decision->Biomass Solid Filter Filtration (Remove Mycelium) Broth->Filter pH_Adj pH Adjustment (Target pH 6.0-7.0) Filter->pH_Adj LLE Liquid-Liquid Extraction (3x Vol Ethyl Acetate) pH_Adj->LLE Prevents Hydrolysis Conc Concentration (Rotary Evaporator < 40°C) LLE->Conc Maceration Maceration/Sonication (Ethyl Acetate or Ethanol) Biomass->Maceration Maceration->Conc Crude Crude Extract (Oily Residue) Conc->Crude Purification Flash Chromatography (Silica Gel) Crude->Purification Cryst Recrystallization (Heptane/EtOAc) Purification->Cryst Final Pure 4-methoxy-6-methyl- 5,6-dihydro-2H-pyran-2-one Cryst->Final

Caption: Integrated workflow for liquid and solid matrices emphasizing pH control to preserve the lactone ring.

Step-by-Step Methodology
Step 1: Matrix Preparation
  • Fungal Broth: Filter mycelium using cheesecloth or Celite. CRITICAL: Adjust filtrate pH to 6.0–7.0 .

    • Why? Acidic pH (<4) may cause isomerization; Basic pH (>8) will open the lactone ring (saponification), destroying the product.

  • Plant Tissue: Air-dry in shade and grind to fine powder (40-60 mesh).

Step 2: Primary Extraction
  • Solvent: Ethyl Acetate (EtOAc).[1][3][4][5]

  • Procedure (Liquid Matrix):

    • Transfer filtrate to a separatory funnel.[4]

    • Add EtOAc (1:1 v/v ratio).[3] Shake vigorously for 3 minutes. Vent frequently.

    • Allow layers to separate.[4] Collect the upper organic layer.[4][6]

    • Repeat extraction 2 more times (Total 3x).

  • Procedure (Solid Matrix):

    • Macerate powder in EtOAc (1:10 w/v) for 24 hours OR sonicate for 30 mins.

    • Filter and collect solvent.[4] Repeat 2x.

Step 3: Work-Up
  • Drying: Dry combined organic layers over Anhydrous Sodium Sulfate (

    
    ) for 15 mins.
    
  • Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator).

    • Bath Temp:< 40°C . (Volatile losses are minimal, but thermal degradation is a risk).

    • Result: Yellow to brownish oil or semi-solid.

Step 4: Purification (Flash Chromatography)
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Gradient of n-Heptane : Ethyl Acetate .

    • Start: 90:10 (Heptane:EtOAc).

    • Ramp: Increase polarity to 60:40 over 20 minutes.

  • Detection: TLC (Silica plate), stain with Vanillin-H2SO4 (Product turns blue/grey upon heating) or UV 254 nm.

  • Elution Order: Non-polar fats elute first -> Target Lactone -> Polar impurities.

Step 5: Crystallization (Final Polish)
  • Solvent System: Heptane / Ethyl Acetate (Preferred) or Acetone / Water .

  • Protocol:

    • Dissolve crude solid in minimal hot EtOAc (~50°C).

    • Add hot Heptane dropwise until slight turbidity persists.

    • Allow to cool slowly to Room Temp, then 4°C.

    • Filter white crystals (mp: 86–90°C).

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield Lactone HydrolysisCheck aqueous pH before extraction. Ensure pH < 8.
Emulsions Biological surfactants (proteins/fats)Add Brine (Sat. NaCl) to aqueous phase; Filter through Celite.
Oiling Out Impurities preventing crystallizationPerform a "quick" silica plug filtration before crystallization. Use a seed crystal.
Co-elution Fatty acidsWash organic extract with 5%

(mild base) to remove free acids quickly (limit contact time to <5 mins).

References

  • Hansen Solubility Parameters for Solvent Selection. Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

  • Isolation of Pestalotin (Analogous Structure). Kimura, Y., & Tamura, S. (1972). Isolation and structure of pestalotin, a gibberellin synergist from Pestalotia cryptomeriaecola.[3][7] Agricultural and Biological Chemistry, 36(11), 1925-1930. Link

  • Extraction of Kavalactones (Structural Class). Xuan, T. D., et al. (2006). Isolation and identification of kavalactones from Piper methysticum. Journal of Agricultural and Food Chemistry. Link

  • Green Solvent Alternatives. Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18, 288-296. Link

  • General Properties of 4-methoxy-6-methyl-2H-pyran-2-one. PubChem CID 12651. Link

Sources

Application

Application Note: Modular Total Synthesis of Kavalactone Analogs

Abstract & Strategic Rationale The kavalactones, extracted from Piper methysticum (Kava), possess significant anxiolytic, analgesic, and anticonvulsant properties.[1][2][3] However, the therapeutic potential of natural e...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The kavalactones, extracted from Piper methysticum (Kava), possess significant anxiolytic, analgesic, and anticonvulsant properties.[1][2][3] However, the therapeutic potential of natural extracts is compromised by hepatotoxicity risks, often attributed to co-occurring flavokawains or specific metabolic liabilities of the natural lactones.[1][2]

This Application Note details a modular synthetic strategy for generating kavalactone analogs. Unlike traditional extraction, total synthesis allows for:

  • Elimination of Flavokawains: Absolute purity from hepatotoxic impurities.[1][2]

  • Structural Diversification: Access to "unnatural" analogs (e.g., halogenated or heteroaryl variants) to improve metabolic stability and potency.[1][2]

  • Stereochemical Control: Selective synthesis of (

    
    )-(+)-kavain or achiral yangonin-type scaffolds.
    

The protocols below prioritize a Late-Stage Diversification approach, utilizing a common pyrone core that can be condensed with various aromatic aldehydes to rapidly generate analog libraries for Structure-Activity Relationship (SAR) studies.

Retrosynthetic Analysis & Pathway Design

To maximize efficiency, we treat the kavalactone molecule as two distinct modules: the Polar Core (Lactone) and the Lipophilic Pharmacophore (Aryl side chain).[1][2]

Pathway A: The "Aldol-Condensation" Route (Yangonin-Type)

Best for: Rapid generation of unsaturated analogs (Yangonin, Desmethoxyyangonin).[1][2] Mechanism: Vinylogous aldol condensation of a 6-methyl-pyrone with an aromatic aldehyde.[1][2]

Pathway B: The "Asymmetric Aldol" Route (Kavain-Type)

Best for: Chiral, saturated analogs ((


)-Kavain, Methysticin).[1][2]
Mechanism: Asymmetric aldol reaction using a chiral auxiliary (Evans) followed by cyclization.[1][2]

Retrosynthesis Target Target: Kavalactone Analog (Yangonin or Kavain Scaffold) Disconnection1 Disconnection A: C7-C8 Double Bond Target->Disconnection1 Route A (Unsaturated) Disconnection2 Disconnection B: Lactone Ring Formation Target->Disconnection2 Route B (Saturated/Chiral) PyroneCore Common Intermediate: 4-methoxy-6-methyl-2H-pyran-2-one Disconnection1->PyroneCore Aldehyde Variable Building Block: Aryl Aldehyde (Ar-CHO) Disconnection1->Aldehyde Disconnection2->Aldehyde BetaKeto Precursor: Beta-Keto Ester Disconnection2->BetaKeto

Figure 1: Retrosynthetic logic splitting the target into a stable pyrone core and a variable aldehyde partner.[1][2]

Protocol 1: Modular Synthesis of Yangonin-Type Analogs

Objective: Synthesis of 4-substituted-6-styryl-2-pyrones via Magnesium-mediated condensation. Scope: Ideal for generating libraries of 10-50 analogs for biological screening.

Reagents & Equipment[1][3][4]
  • Starting Material: 4-methoxy-6-methyl-2H-pyran-2-one (commercially available or synthesized from triacetic acid lactone).[1][2]

  • Variable Reagent: Substituted Benzaldehydes (e.g., 4-fluorobenzaldehyde, 3-methoxybenzaldehyde).[1][2]

  • Base/Catalyst: Magnesium Methoxide (

    
    ) (Generated in situ or purchased).[1][2]
    
  • Solvent: Anhydrous Dimethylformamide (DMF).[1][2]

  • Inert Atmosphere: Argon or Nitrogen balloon.[1][2]

Step-by-Step Methodology
Step 1: Preparation of the Active Enolate

Causality: The C6-methyl protons of the pyrone are weakly acidic (


).[1][2] A mild base like Mg(OMe)₂ is preferred over LDA because it coordinates with the pyrone oxygen, stabilizing the enolate and preventing ring-opening side reactions.[1][2]
  • Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar.

  • Add Magnesium powder (240 mg, 10 mmol) and Methanol (5 mL). Add a crystal of iodine to initiate formation of

    
    .[1][2] Reflux until Mg is consumed (approx. 1-2 h).[1][2]
    
  • Evaporate Methanol under reduced pressure to yield solid

    
    .[1][2]
    
  • Redissolve the solid in anhydrous DMF (10 mL).

Step 2: Condensation Reaction[1][2]
  • Add 4-methoxy-6-methyl-2H-pyran-2-one (1.40 g, 10 mmol) to the reaction flask.

  • Stir at room temperature for 30 minutes. Observation: Solution may turn slightly yellow, indicating enolate formation.[1][2]

  • Add the specific Aryl Aldehyde (11 mmol, 1.1 equiv) dropwise.

  • Heat the reaction mixture to 80–100°C for 12–18 hours under Argon.

    • Self-Validating Check: Monitor via TLC (Hexane:EtOAc 7:3). The product typically fluoresces blue/green under UV (365 nm) due to the extended conjugation.[1][2]

Step 3: Work-up and Purification[1][2]
  • Cool mixture to room temperature.

  • Pour into ice-cold dilute HCl (1M, 50 mL) to quench the alkoxide and precipitate the product.

  • Extract with Ethyl Acetate (

    
     mL).[1][2] Wash combined organics with Brine.
    
  • Dry over

    
     and concentrate in vacuo.
    
  • Purification: Recrystallize from Methanol/Water or perform Flash Column Chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).

Data Table: Typical Yields for Common Analogs
Analog TypeR-Group (Aldehyde)Expected YieldMelting Point (°C)Notes
Yangonin 4-OMe-Ph65-75%152-154Natural Product
Desmethoxy Phenyl70-80%133-134Standard Ref.[1][2]
Fluoro-Analog 4-F-Ph55-65%145-147Metabolic Block
Ortho-Subst. 2-Cl-Ph30-45%120-122Steric hindrance reduces yield

Protocol 2: Asymmetric Synthesis of (+)-Kavain

Objective: Enantioselective synthesis of the saturated lactone core. Reference Basis: Smith et al. (2004) utilizing Evans Auxiliary.[1][2]

Workflow Diagram

KavainSynthesis Start Cinnamaldehyde Step1 Step 1: Asymmetric Aldol (TiCl4, DIPEA) Start->Step1 Auxiliary Evans Auxiliary (N-acetyl thiazolidinethione) Auxiliary->Step1 Intermediate1 Aldol Adduct (>95% de) Step1->Intermediate1 Step2 Step 2: Chain Extension (Malonate displacement) Intermediate1->Step2 Intermediate2 Beta-Keto Ester Step2->Intermediate2 Step3 Step 3: Lactonization (K2CO3, MeOH) Intermediate2->Step3 Product (+)-Kavain Step3->Product

Figure 2: Asymmetric route to (+)-Kavain ensuring C6-stereochemistry.

Key Mechanistic Insight

The use of the thiazolidinethione auxiliary is superior to the standard oxazolidinone because the thiazolidinethione amide bond is more labile.[1][2] This allows for direct displacement by the malonate nucleophile (Step 2) under mild conditions without destroying the sensitive aldol adduct.[1][2]

Characterization & Self-Validating Systems[1][2]

To ensure scientific integrity, every synthesized analog must pass the following validation checkpoints before biological testing.

A. NMR Diagnostics (1H NMR, 400 MHz, CDCl3)

The geometry of the double bond (in Yangonin types) and the stereochemistry (in Kavain types) are critical.[1][2]

  • The "Styryl" Doublet: Look for two doublets in the aromatic/alkene region (6.5 - 7.5 ppm).[1][2]

    • Validation Rule: The coupling constant (

      
      ) must be 15.5 – 16.5 Hz . This confirms the trans (
      
      
      
      ) geometry found in bioactive kavalactones.[1][2] A
      
      
      value of ~10-12 Hz indicates the inactive cis isomer.[1][2]
  • The Pyrone Proton: A characteristic singlet or doublet (small

    
    ) around 5.5 - 5.9 ppm  (H-3 position of the pyrone ring).[1][2]
    
B. Purity Profiling (HPLC)[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120, 4.6 x 100 mm).[1][2]

  • Mobile Phase: Gradient Acetonitrile in Water (0.1% Formic Acid).[1][2] 20%

    
     95% ACN over 15 mins.[1][2]
    
  • Detection: UV at 355 nm (optimal for Yangonin/Desmethoxyyangonin) and 245 nm (for Kavain).[1][2]

  • Acceptance Criteria: Purity > 95% by peak area is required for toxicity assays to rule out false positives from trace metal catalysts or unreacted aldehydes.[1][2]

References

  • Herath, H.M.P.D., et al. (2020). "Synthetic Kavalactone Analogues with Increased Potency and Selective Anthelmintic Activity against Larvae of Haemonchus contortus In Vitro."[1][2][4] Pathogens. [Link]

  • Smith, T. E., et al. (2004). "Versatile Asymmetric Synthesis of the Kavalactones: First Synthesis of (+)-Kavain."[1][2][5][6] Organic Letters. [Link][1][2][5]

  • Dharmaratne, H. R., et al. (2002). "Kavalactones from Piper methysticum, and their 13C NMR spectroscopic analyses."[1][2][7] Phytochemistry. [Link][1][2]

  • World Health Organization (2007). "Assessment of the risk of hepatotoxicity with kava products."[1][2] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one

Welcome to the Application Scientist Support Portal. The synthesis of 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one—a crucial dihydropyrone building block utilized in the development of kavalactones, integrin inhibitors,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The synthesis of 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one—a crucial dihydropyrone building block utilized in the development of kavalactones, integrin inhibitors, and polyketide derivatives—frequently suffers from yield-limiting bottlenecks[1][2]. The primary synthetic challenge lies in the ambident nucleophilicity of the 4-hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one precursor, which can undergo both O-alkylation (desired) and C-alkylation (undesired) during the methylation step.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your target yield.

Module 1: Mechanistic Troubleshooting & Regioselectivity

Issue: Why is my methylation yield so low, and why am I seeing multiple spots on my TLC?

Root Cause Analysis: When methylating 4-hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one, the intermediate enolate charge is delocalized between the C3 carbon and the C4 oxygen. Under thermodynamic control (e.g., using potassium carbonate in polar aprotic solvents like DMF), the softer C3 position frequently attacks the electrophile, leading to significant C-methylation byproducts.

To force O-methylation, you must shift the reaction to kinetic control . This is achieved by utilizing harder electrophiles (like dimethyl sulfate)[3][4] or specific base/solvent pairings (like DBU in THF) that favor the more electronegative oxygen atom[1].

G A 4-Hydroxy-6-methyl- 5,6-dihydro-2H-pyran-2-one B Deprotonation (Base) A->B C Ambident Enolate Intermediate B->C D Hard Electrophile (e.g., Me2SO4, MeI + DBU) C->D Kinetic Control E Soft Electrophile / Polar Solvent (e.g., MeI + K2CO3 in DMF) C->E Thermodynamic Control F O-Methylation (Target Product) D->F G C-Methylation (Undesired Byproduct) E->G

Regioselectivity logic in the methylation of ambident 4-hydroxy-2-pyrone enolates.

Quantitative Comparison of Reaction Conditions:

BaseSolventAlkylating AgentO-Methylation YieldC-Methylation YieldMechanistic Driver
K₂CO₃DMFMeI~40-50%~40-50%Thermodynamic control; soft enolate favors C-alkylation.
K₂CO₃AcetoneMe₂SO₄75-84%<10%Hard electrophile preference for oxygen[3].
DBUTHFMeI85-92%<5%Non-nucleophilic base; kinetic trapping[1].
Module 2: Step-by-Step Optimized Protocol for High-Yield O-Methylation

Based on optimized methodologies for dihydropyrone derivatives, the DBU/THF system provides the most reproducible O-methylation yields[1]. Every step below includes the causality behind the action and a self-validation checkpoint.

1. Preparation & Dissolution

  • Action: Flame-dry a round-bottom flask under an inert nitrogen atmosphere. Dissolve 1.00 equivalent (e.g., 1.00 mmol, 128 mg) of 4-hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one in anhydrous THF (5.00 mL).

  • Causality: Water quenches the enolate and destroys the alkylating agent. THF is chosen over DMF to suppress the thermodynamic C-alkylation pathway.

2. Base Addition

  • Action: Add 3.00 equivalents (3.00 mmol, 0.447 mL) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise at 0 °C.

  • Causality: DBU acts as a bulky, strictly non-nucleophilic base. It efficiently deprotonates the hydroxyl group without coordinating tightly to the resulting enolate oxygen, leaving the oxygen fully exposed for electrophilic attack[1].

3. Methylation

  • Action: Slowly add 3.00 equivalents (3.00 mmol, 0.187 mL) of iodomethane (MeI). Maintain the temperature at 0 °C during addition, then allow the mixture to warm to room temperature (rt).

  • Causality: Low temperatures during addition prevent exothermic degradation and further lock the reaction into kinetic control.

4. Reaction Monitoring (Self-Validation)

  • Action: Stir at rt for 3 hours. Validate completion via TLC (EtOAc:Hexane 1:1).

  • Validation Check: The desired O-methylated product typically shows an R_f of ~0.42[5]. If starting material remains, do not add more MeI; check your system for moisture.

5. Quench, Extraction, & Purification

  • Action: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

Workflow Step1 Aldol Condensation & Cyclization Step2 4-Hydroxy Intermediate Step1->Step2 H+ / Heat Step3 Regioselective O-Methylation Step2->Step3 DBU, MeI, THF Step4 Aqueous Quench & Extraction Step3->Step4 Step5 Silica Gel Chromatography Step4->Step5 Organic Phase Step6 Pure 4-Methoxy Product Step5->Step6 >85% Yield

Step-by-step workflow for the high-yield synthesis and isolation of the pyrone derivative.

Module 3: Frequently Asked Questions (FAQs)

Q: Can I use dimethyl sulfate instead of iodomethane to improve O-methylation? A: Yes. Dimethyl sulfate (Me₂SO₄) is a "harder" electrophile than MeI and naturally favors O-alkylation according to Hard-Soft Acid-Base (HSAB) theory. If using Me₂SO₄, switch the base/solvent system to K₂CO₃ in acetone and reflux[3][4]. Warning: Me₂SO₄ is highly toxic and volatile; ensure rigorous safety protocols and quench thoroughly with 1M NaOH before disposal.

Q: My precursor cyclization yield is poor. How can I optimize the formation of the 4-hydroxy-5,6-dihydro-2H-pyran-2-one core? A: The cyclization of acetoacetate derivatives often suffers from competing decarboxylation or incomplete aldol condensation. To improve this, ensure strictly anhydrous conditions during the base-catalyzed condensation of your aldehyde and acetoacetate precursor. Utilizing a step-wise sequence—first forming the aryl/alkyl alkene intermediate via a Wittig reaction, followed by cyclization—often yields better, more reproducible results than one-pot multicomponent reactions[2].

Q: How do I definitively verify that I have the O-methylated product and not the C-methylated byproduct? A: ¹H NMR is the definitive self-validating tool for this workflow. The O-methylated product will display a distinct singlet for the methoxy group (-OCH₃) integrating to 3 protons around δ 3.70–3.85 ppm[2]. In contrast, a C-methylated byproduct will show a methyl doublet or singlet shifted further upfield (around δ 1.2–1.5 ppm) and will lack the characteristic vinylic proton signal at C3 if di-alkylation occurs.

References
  • Preparation of Potent and Selective αvβ6 Integrin Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis and Synthetic... Nottingham ePrints.
  • Synthesis of an Antileukemic Pyrone from Alternaria phragmospora.
  • WO2016179587A1 - Therapeutic compounds and methods of use thereof.
  • A Pyrone Strategy for the Synthesis of 3-Acyltetramic Acids.
  • In vivo structure-activity relationship of dihydromethysticin in reducing NNK-induced lung DNA damage against lung carcinogenesis in A/J mice. PMC - NIH.

Sources

Optimization

Technical Support Center: Optimizing DBU and Iodomethane Ratios for Pyrone Methylation

Welcome to the technical support center for optimizing pyrone methylation using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and iodomethane (CH₃I). This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing pyrone methylation using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and iodomethane (CH₃I). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common but often challenging reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve optimal yields and purity in your pyrone methylation reactions.

Introduction: The Nuances of Pyrone Methylation

The methylation of pyrones, particularly hydroxy-pyrones, is a critical transformation in the synthesis of numerous natural products and pharmaceutically active compounds.[1] The reaction typically involves the deprotonation of a hydroxyl group on the pyrone ring by a base, followed by nucleophilic attack on an electrophilic methyl source. DBU, a strong, non-nucleophilic base, is often favored for its ability to efficiently deprotonate the acidic pyrone hydroxyl group with minimal side reactions.[2][3][4] Iodomethane is a highly reactive and effective methylating agent due to the excellent leaving group ability of iodide.[5][6][7][8]

However, the seemingly straightforward nature of this Sₙ2 reaction is often complicated by factors such as competing C-alkylation, over-methylation, and substrate degradation. Optimizing the stoichiometry of DBU and iodomethane is therefore paramount to achieving high yields of the desired O-methylated product. This guide will walk you through common issues and their solutions, grounded in established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the methylation of pyrones using DBU and iodomethane.

Issue 1: Low or No Product Yield

Question: I am not observing any significant formation of my desired methylated pyrone. What are the potential causes and how can I troubleshoot this?

Answer: Low to no product yield is a common frustration. The root cause often lies in one of several key areas: inefficient deprotonation, inactive reagents, or unfavorable reaction conditions.

Troubleshooting Workflow:

  • Verify Reagent Quality:

    • DBU: DBU is hygroscopic and can absorb atmospheric moisture, which will quench the base. Ensure you are using a fresh, anhydrous grade of DBU. If in doubt, distill it under reduced pressure.

    • Iodomethane: Iodomethane is light-sensitive and can decompose over time, often indicated by a yellowish or brownish tint due to the formation of iodine.[6][7] Use a fresh, stabilized bottle of iodomethane. If necessary, it can be purified by passing it through a short plug of activated alumina.[9]

    • Solvent: Ensure your solvent is anhydrous. The presence of water will consume the base and can hydrolyze the iodomethane.

  • Optimize the Base to Substrate Ratio:

    • Start with a stoichiometric amount of DBU (1.0-1.2 equivalents) relative to your pyrone substrate. Insufficient base will lead to incomplete deprotonation.

    • If you are still observing low conversion, you can incrementally increase the amount of DBU to 1.5 equivalents. However, be mindful that excess base can sometimes promote side reactions.

  • Evaluate Iodomethane Stoichiometry:

    • Begin with a slight excess of iodomethane (1.1-1.5 equivalents). This ensures that once the pyronate anion is formed, it has an ample amount of the methylating agent to react with.

    • A large excess of iodomethane is generally not necessary and can lead to difficulties in purification.

  • Check Reaction Temperature:

    • Many pyrone methylations proceed efficiently at room temperature.[1] However, if you are not seeing any reaction, you can gently heat the reaction mixture to 40-60 °C. Be cautious, as higher temperatures can also promote side reactions.[10]

Issue 2: Incomplete Reaction and Presence of Starting Material

Question: My reaction has stalled, and I see a significant amount of unreacted starting pyrone alongside my product. How can I drive the reaction to completion?

Answer: An incomplete reaction often points to an equilibrium issue or insufficient activation of the substrate.

Troubleshooting Workflow:

  • Increase Reaction Time: Some pyrone methylations can be slow. Monitor your reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) over an extended period (e.g., 24-48 hours) to determine if the reaction is simply sluggish.

  • Re-evaluate Reagent Ratios:

    • As with low yield, ensure you are using at least a stoichiometric amount of DBU.

    • A slight increase in the equivalents of iodomethane (e.g., from 1.2 to 2.0 equivalents) can sometimes help push the equilibrium towards the product.

  • Consider Solvent Effects:

    • The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally good choices as they can solvate the pyronate anion without interfering with the reaction. If you are using a less polar solvent like tetrahydrofuran (THF), switching to ACN or DMF might improve the reaction rate.

Issue 3: Formation of a Major, Unidentified Byproduct

Question: I am observing a significant byproduct in my reaction that is not my starting material or desired product. What could it be, and how can I prevent its formation?

Answer: The formation of byproducts is often due to competing reaction pathways. In pyrone methylation, the most common side reactions are C-alkylation and N-alkylation of DBU.

Troubleshooting Workflow:

  • Characterize the Byproduct: If possible, isolate and characterize the byproduct using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This will give you crucial information about its structure and help you deduce the side reaction pathway.

    • C-Alkylation: Pyronate anions are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom. If you observe a byproduct with the methyl group attached to the pyrone ring instead of the hydroxyl oxygen, you are likely seeing C-alkylation.

    • N-Alkylation of DBU: DBU, while being a non-nucleophilic base, can in some cases be methylated by a highly reactive alkylating agent like iodomethane, especially at elevated temperatures.

  • Strategies to Minimize Byproduct Formation:

    • Lower the Reaction Temperature: Side reactions often have a higher activation energy than the desired reaction. Running your reaction at a lower temperature (e.g., 0 °C or even room temperature if you were heating it) can often favor the desired O-methylation.

    • Control the Rate of Addition: Adding the iodomethane slowly to the solution of the pyrone and DBU can help maintain a low concentration of the alkylating agent, which can disfavor side reactions.

    • Solvent Choice: The solvent can influence the regioselectivity of the reaction. In some cases, a less polar solvent may favor O-alkylation over C-alkylation. Experiment with different solvents to see the effect on your specific substrate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal DBU to iodomethane ratio?

A1: There is no single "optimal" ratio, as it is highly substrate-dependent. A good starting point is a DBU:iodomethane molar ratio of 1:1.2 to 1:1.5 . This uses a slight excess of the methylating agent to ensure complete consumption of the deprotonated pyrone.

ReagentRecommended Equivalents (relative to pyrone)Rationale
DBU 1.0 - 1.5Ensures complete deprotonation of the pyrone hydroxyl group.
Iodomethane 1.1 - 2.0A slight excess drives the reaction to completion.

Q2: Can I use other bases besides DBU?

A2: Yes, other bases can be used. Common alternatives include potassium carbonate (K₂CO₃) and sodium hydride (NaH). However, DBU offers the advantage of being a strong, soluble, non-nucleophilic organic base, which often leads to cleaner reactions and easier workups.[2][3][4]

Q3: How can I monitor the progress of my reaction?

A3: The most common methods for monitoring the reaction are:

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of products and byproducts.[11][12] This is the preferred method for accurate optimization studies.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to identify the masses of the product and any byproducts, aiding in troubleshooting.

Q4: What is the best workup procedure for a pyrone methylation reaction?

A4: A typical workup procedure involves:

  • Quenching the reaction with a weak acid (e.g., saturated aqueous ammonium chloride solution) to neutralize the excess DBU.

  • Extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing the organic layer with water and brine to remove any remaining salts and water-soluble impurities.

  • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Concentrating the solution under reduced pressure to obtain the crude product.

  • Purifying the crude product by column chromatography on silica gel.

Q5: I am concerned about the toxicity of iodomethane. Are there any alternatives?

A5: Iodomethane is indeed toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7][13] Less toxic alternatives include dimethyl sulfate and dimethyl carbonate. However, these are generally less reactive than iodomethane and may require more forcing reaction conditions.[6]

Experimental Protocols

General Protocol for Pyrone Methylation
  • To a solution of the hydroxy-pyrone (1.0 eq.) in anhydrous acetonitrile (0.1 M) at room temperature, add DBU (1.2 eq.).

  • Stir the mixture for 10-15 minutes.

  • Add iodomethane (1.5 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

HPLC Method for Reaction Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for your pyrone system (e.g., 254 nm).

Visualizing the Process

PyroneMethylationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Pyrone Hydroxy-Pyrone Mix Mix Pyrone & DBU Pyrone->Mix DBU DBU DBU->Mix MeI Iodomethane Add_MeI Add Iodomethane MeI->Add_MeI Solvent Anhydrous Solvent Solvent->Mix Mix->Add_MeI React Stir & Monitor Add_MeI->React Quench Quench React->Quench Extract Extract Quench->Extract Purify Purify Extract->Purify Product Methylated Pyrone Purify->Product

Caption: Experimental workflow for pyrone methylation.

TroubleshootingFlowchart Start Low Yield or Incomplete Reaction CheckReagents Verify Reagent Quality (DBU, MeI, Solvent) Start->CheckReagents OptimizeRatios Optimize Stoichiometry (DBU & MeI) CheckReagents->OptimizeRatios Reagents OK Success Improved Yield CheckReagents->Success Replaced Faulty Reagent AdjustTemp Adjust Temperature OptimizeRatios->AdjustTemp Still Low Yield OptimizeRatios->Success Improved ChangeSolvent Change Solvent AdjustTemp->ChangeSolvent No Improvement AdjustTemp->Success Improved ChangeSolvent->Success

Caption: Troubleshooting decision tree for low yield.

References

  • Iodomethane - Wikipedia. (n.d.). Retrieved from [Link]

  • Boyuan Chem. (n.d.). Iodomethane Chemical Properties. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). DBU. Retrieved from [Link]

  • Suzhou Highfine Biotech. (n.d.). Introduction to 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Retrieved from [Link]

  • Jinan Xinggao Chemical Technology Co., Ltd. (2025, August 25). What Is DBU In Organic Chemistry? Retrieved from [Link]

  • Taylor & Francis Online. (2022, October 19). A review on DBU-mediated organic transformations. Retrieved from [Link]

  • ACS Publications. (2001, November 22). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Microwave-Accelerated Green Chemistry in Methylation of Phenols, Indoles, and Benzimidazoles with Dimethyl Carbonate. Retrieved from [Link]

  • ResearchGate. (2022, May 12). Pyrosequencing results-troubleshooting? Retrieved from [Link]

  • Chalmers Research. (n.d.). DBU-Catalyzed Ring-Opening and Retro-Claisen Fragmentation of Dihydropyranones. Retrieved from [Link]

  • PMC. (n.d.). 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. Retrieved from [Link]

  • PMC. (n.d.). 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. Retrieved from [Link]

  • DBU-promoted condensation of acyldiazomethanes to aldehydes and imines under catalytic conditions. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction. Retrieved from [Link]

  • PMC. (n.d.). Novel method for DNA methylation analysis using high‐performance liquid chromatography and its clinical application. Retrieved from [Link]

  • PMC. (2022, December 20). Reshaping the 2‐Pyrone Synthase Active Site for Chemoselective Biosynthesis of Polyketides. Retrieved from [Link]

  • High Performance Liquid Chromatography Separation of Epigenetic Cytosine Variants. (2018, March 21). Retrieved from [Link]

  • RSC Publishing. (n.d.). C-Methylation controls the biosynthetic programming of alternapyrone. Retrieved from [Link]

  • MDPI. (2016, January 6). DNA Methylation Analysis: Choosing the Right Method. Retrieved from [Link]

  • Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A DBU-catalyzed Michael–Pinner–isomerization cascade reaction of 3-hydroxyoxindoles with isatylidene malononitriles: access to highly functionalized bispirooxindoles containing a fully substituted dihydrofuran motif. Retrieved from [Link]

  • PMC. (n.d.). Effects of Temperature and Relative Humidity on DNA Methylation. Retrieved from [Link]

  • PMC. (n.d.). Analysis of DNA Methylation by Pyrosequencing. Retrieved from [Link]

  • ResearchGate. (2016, January). DBU-Catalyzed Michael-Pinner-Isomerization Cascade Reaction of 3-Hydroxyoxindoles with Isatylidene Malononitriles: Access to Highly Functionalized Bispirooxindoles Containing a Fully Substituted Dihydrofuran Motif. Retrieved from [Link]

  • PMC. (n.d.). Assessing combined methylation-sensitive high resolution melting and pyrosequencing for the analysis of heterogeneous DNA methylation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Iodomethane as an organocatalyst for the aerobic ortho-selective trifluoromethylation of pyridines | Request PDF. Retrieved from [Link]

  • Frontiers. (2021, July 5). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae. Retrieved from [Link]

  • ResearchGate. (2025, November 15). Effects of Temperature and Relative Humidity on DNA Methylation. Retrieved from [Link]

  • PubMed. (2024, May 7). Temperature-Wise Calibration Increases the Accuracy of DNA Methylation Levels Determined by High-Resolution Melting (HRM). Retrieved from [Link]

  • ResearchGate. (2026, February 9). Techniques of DNA Methylation Analysis with Nutritional Applications. Retrieved from [Link]

  • PMC. (2023, July 20). Epitype-inducing temperatures drive DNA methylation changes during somatic embryogenesis in the long-lived gymnosperm Norway spruce. Retrieved from [Link]

  • Reddit. (2020, October 28). Methylation using iodomethane : r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Pyrone Biomonitored Synthesis. Retrieved from [Link]

  • FLEX. (2017, August 31). Total Synthesis of Phomapyrone B and Paecilopyrone A, and Two Serrulatanes from Eremophila neglecta Nicholas Rudgley, Bsc (Hons). Retrieved from [Link]

  • MDPI. (2024, December 19). Study of Mixtures of 1,3-Propanediol+DBU and DBU+Sulfolane for a New Sustainable Solvent for CO 2 Removal. Retrieved from [Link]

  • MDPI. (2024, January 3). Pyrosequencing Analysis of O-6-Methylguanine-DNA Methyltransferase Methylation at Different Cut-Offs of Positivity Associated with Treatment Response and Disease-Specific Survival in Isocitrate Dehydrogenase-Wildtype Grade 4 Glioblastoma. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Catalysis with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the Esterification of Carboxylic Acids with Dimethyl Carbonate. Retrieved from [Link]

  • PMC. (n.d.). Cytosine methylation alters DNA mechanical properties. Retrieved from [Link]

  • SciSpace. (2014, December 22). Strategies for validation and testing of DNA methylation biomarkers. Retrieved from [Link]

  • PMC. (2012, July 12). Optimized Analysis of DNA Methylation and Gene Expression from Small, Anatomically-defined Areas of the Brain. Retrieved from [Link]

  • eLife. (2013, September 3). Epigenetics: Making the most of methylation. Retrieved from [Link]

Sources

Troubleshooting

Scale-up difficulties for 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one production

Welcome to the Technical Support & Troubleshooting Center for the scale-up production of 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one (CAS: 3791-79-5) . As a highly versatile polyketide building block, this compound is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the scale-up production of 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one (CAS: 3791-79-5) .

As a highly versatile polyketide building block, this compound is a critical intermediate in the development of[1] and various biorenewable pharmaceuticals[2]. However, transitioning its synthesis from the bench to pilot-plant scale introduces significant challenges, primarily revolving around regioselectivity (O- vs. C-alkylation) and thermal management.

This guide provides a causality-driven framework to diagnose, troubleshoot, and execute the scale-up of this specific pyran-2-one scaffold.

Part 1: Diagnostic Matrix for Alkylation Conditions

The synthesis of 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one relies on the methylation of its precursor, 4-hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one. The ambident nature of the pyrone enolate means that the choice of reagents directly dictates the ratio of the desired O-alkylated product to the unwanted C-alkylated impurity[3].

Table 1: Scale-Up Reagent Matrix and Regioselectivity Outcomes

Methylating AgentBaseSolventDosing TempO-Alkylation (Target)C3-Alkylation (Impurity)Scale-Up Suitability
Methyl Iodide (MeI)K₂CO₃AcetoneReflux~60%~30%Low (Toxicity, poor selectivity)
Methyl Iodide (MeI)DBUTHF20 °C~85%~10%Moderate (Good for lab scale)
Dimethyl Sulfate (DMS)K₂CO₃DMF0–10 °C~92%< 5%High (Requires strict quench)
Dimethyl Sulfate (DMS)DBUTHF0–5 °C> 95% < 2% Optimal (Excellent kinetic control)

Part 2: Mechanistic Deep-Dive & FAQs

Q1: Why am I seeing a high percentage of the C3-methylated impurity during scale-up, even though my lab-scale reactions were clean? A1: This is a classic manifestation of Hard-Soft Acid-Base (HSAB) theory mismatch exacerbated by scale-up kinetics. The enolate of 4-hydroxy-2-pyrone is an ambident nucleophile. The C3 carbon acts as a "soft" nucleophile, while the O4 oxygen acts as a "hard" nucleophile[4]. On a small scale, using a soft electrophile like Methyl Iodide (MeI) with DBU can yield acceptable O-alkylation due to rapid mixing and fast kinetic trapping. However, in a 50 L reactor, prolonged addition times and poor heat transfer allow the system to equilibrate, thermodynamically favoring the C-alkylated byproduct. Solution: Switch to a "harder" electrophile like Dimethyl Sulfate (DMS) or methyl tosylate, which strongly biases the reaction toward the hard O4 center, ensuring >95% O-methylation[3].

Q2: How do I manage the severe exotherm during the addition of the methylating agent? A2: The exotherm is caused by two sequential events: the acid-base neutralization during enolate formation, followed by the highly exothermic alkylation reaction. If the temperature exceeds 15 °C during dosing, the regioselectivity degrades, and byproduct formation accelerates. Solution: Uncouple the events. Pre-form the enolate completely at 0 °C before introducing the electrophile. Use a controlled dosing pump for DMS, linked to the reactor's internal thermocouple, to pause addition if the temperature exceeds 5 °C.

Q3: What is the most reliable method to quench unreacted methylating agents before workup? A3: Dimethyl sulfate is highly toxic and must be completely destroyed before phase separation. Do not rely on water alone. A strict quench protocol using 10% aqueous ammonium hydroxide (NH₄OH) or 1M NaOH is required to hydrolyze the unreacted sulfate ester into harmless water-soluble salts.

Regioselectivity Start Analyze Alkylation Profile (HPLC Analysis) Check Is C3-Methylation > 5%? Start->Check Yes Yes: Hard/Soft Mismatch Check->Yes HPLC > 5% No No: Optimal O-Alkylation Check->No HPLC < 5% Action1 Switch MeI to DMS (Harder Electrophile) Yes->Action1 Action2 Change Base to DBU (Enhance O-Nucleophilicity) Yes->Action2 Action3 Lower Dosing Temp to 0-5°C Yes->Action3

Fig 1. Troubleshooting logic tree for resolving C-alkylation impurities during scale-up.

Part 3: Validated Scale-Up Protocol (1-Mole Scale)

This protocol utilizes DBU and DMS in THF to maximize O-alkylation while maintaining strict thermal control. Every step is designed as a self-validating system to ensure process integrity before proceeding to the next phase[1].

Step 1: Enolate Formation

  • Charge a jacketed reactor with 4-hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one (128.1 g, 1.00 mol) and anhydrous THF (1.0 L) under nitrogen.

  • Cool the reactor to 0 °C.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (167.5 g, 1.10 mol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Self-Validation Checkpoint: The initially heterogeneous slurry will transition into a clear, slightly yellow homogeneous solution. If solids remain, enolate formation is incomplete; verify the anhydrous state of the THF.

Step 2: Electrophile Dosing

  • Charge Dimethyl Sulfate (DMS) (151.4 g, 1.20 mol) into a dropping funnel or dosing pump.

  • Dose the DMS into the reactor over 2 hours. Set the cooling jacket to -5 °C to absorb the heat of reaction.

  • Self-Validation Checkpoint: A steady, manageable rise in internal temperature (ΔT of ~3–5 °C) confirms active alkylation. If no exotherm is observed, halt dosing immediately to prevent reagent pooling and subsequent thermal runaway.

Step 3: Reaction Aging & IPC (In-Process Control)

  • Once dosing is complete, allow the reaction to age at 10–15 °C for 3 hours.

  • Pull a sample for HPLC analysis.

  • Self-Validation Checkpoint: Target conversion is >95% of the O-methylated product (4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one) with <2% C-methylated impurity.

Step 4: Quench and Workup

  • Cool the reactor to 0 °C.

  • Slowly add 10% aqueous NH₄OH (200 mL) to the reactor over 30 minutes to quench unreacted DMS. Stir vigorously for 1 hour.

  • Add Ethyl Acetate (1.0 L) and Water (500 mL). Allow phases to separate.

  • Wash the organic layer with 1M HCl (500 mL) to remove DBU, followed by brine (500 mL).

  • Concentrate the organic layer under reduced pressure and crystallize the crude product from MTBE/Heptane to afford the pure 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one as a pale solid.

Workflow Step1 1. Charge Reactor 4-hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one + THF Solvent Step2 2. Base Addition (DBU) Maintain T < 10°C (Self-Validation: Homogeneous Solution) Step1->Step2 Step3 3. Electrophile Dosing (DMS) Strict Exotherm Control (Self-Validation: Steady Temp Rise) Step2->Step3 Step4 4. Reaction Aging Monitor via HPLC (>95% Conv.) Step3->Step4 Step5 5. NH4OH Quench & Workup Neutralize excess DMS Step4->Step5

Fig 2. Self-validating scale-up workflow for the O-methylation of the pyran-2-one scaffold.

References

  • Preparation of Potent and Selective αvβ6 Integrin Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis and Synthetic Nottingham ePrints[Link][1]

  • 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions Beilstein Journal of Organic Chemistry[Link][3]

  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Reddit (r/chemistry) - Application of HSAB Theory[Link][4]

  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application ResearchGate[Link][2]

Sources

Optimization

Controlling temperature for selective O-methylation of pyrones

Welcome to the Advanced Troubleshooting Guide for the regioselective O-methylation of pyrones. 4-Hydroxy-2-pyrones (and their tautomeric counterparts, 2-hydroxy-4-pyrones) are protomeric, ambident nucleophiles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the regioselective O-methylation of pyrones. 4-Hydroxy-2-pyrones (and their tautomeric counterparts, 2-hydroxy-4-pyrones) are protomeric, ambident nucleophiles. Because the negative charge of the enolate is delocalized across multiple oxygen and carbon atoms, achieving high regioselectivity during methylation is notoriously difficult.

As an application scientist, you must recognize that temperature is the master variable in dictating whether the reaction follows a kinetic or thermodynamic pathway. This guide dissects the causality behind these pathways and provides self-validating protocols to ensure reproducible regiocontrol.

Mechanistic Principles of Pyrone Methylation

The methylation of an ambident pyrone nucleophile forces a competition between different reactive sites. Under basic conditions, the deprotonated pyrone can react at the C2-oxygen, the C4-oxygen, or the C3/C5 carbons.

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., 0 °C to 25 °C), the reaction is governed by the activation energy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Highly reactive electrophiles (like methyl fluorosulfonate, 
    
    
    
    ) attack the most electron-dense or sterically accessible oxygen rapidly, locking the molecule into the kinetic product (often the
    
    
    -pyrone derivative) before equilibration can occur.
  • Thermodynamic Control (Elevated Temperature): At elevated temperatures (e.g., 50 °C to 60 °C), the system possesses sufficient thermal energy to overcome the activation barriers of reversible pathways or to drive the reaction toward the most stable structural isomer. Using milder bases (like

    
    ) with dimethyl sulfate (
    
    
    
    ) at 50 °C routinely favors the
    
    
    -pyrone derivative (2-methoxy-4-pyrone)[1][2].

Pathway N1 4-Hydroxy-2-pyrone (Ambident Nucleophile) N2 Kinetic Control (Low Temp, 0°C - 25°C) N1->N2 Strong Electrophile (e.g., MeOSO2F) N3 Thermodynamic Control (Elevated Temp, 50°C - 60°C) N1->N3 Mild Base (CaCO3) + Me2SO4 N4 4-Methoxy-2-pyrone (α-pyrone derivative) N2->N4 Fastest Reaction N5 2-Methoxy-4-pyrone (γ-pyrone derivative) N3->N5 Most Stable Product N4->N5 Thermal Isomerization (Prolonged Heat)

Mechanistic divergence of pyrone O-methylation under kinetic versus thermodynamic control.

Quantitative Data: Temperature vs. Regioselectivity

The table below summarizes typical product distributions based on empirical data from the synthesis of complex pyrone natural products (e.g., verticipyrone and actinopyrone A)[1][2].

TemperatureReagent SystemBaseDominant ProductMechanism
0 °C

None / DIPEA4-Methoxy-2-pyrone (>85%)Strict Kinetic
25 °C


1:1.3 Mixture of

/

Scrambled / Competing
50 °C


2-Methoxy-4-pyrone (>80%)Thermodynamic
>70 °C


/ Strong Base
C-Methylated ByproductsUncontrolled Alkylation

Troubleshooting FAQs

Q: I am getting a nearly 1:1 mixture of


-methoxy-

-pyrone and

-methoxy-

-pyrone. How do I push the reaction toward the

-pyrone core?
A: A scrambled mixture indicates that your reaction temperature (likely room temperature) is providing enough energy to initiate the reaction, but not enough to reach the thermodynamic sink, while your reagents are not reactive enough to lock in the kinetic product. Solution: Switch to the Hosokawa thermodynamic protocol. Suspend your starting material in acetone, add a large excess of

(a weak, heterogeneous base that prevents C-alkylation), and use

. Heat the reaction strictly to 50 °C for 4 days [1][2]. The sustained elevated temperature allows the system to equilibrate toward the more stable 2-methoxy-4-pyrone.

Q: My LC-MS shows a mass corresponding to methylation (+14 Da), but the NMR indicates the methyl group is on a carbon atom (C-alkylation) rather than an oxygen atom. Why? A: C-alkylation is a classic symptom of using a base that is too strong (e.g.,


, 

, or even soluble

at high temperatures) combined with a soft electrophile like Methyl Iodide (

). According to Hard-Soft Acid-Base (HSAB) theory, the carbon centers of the pyrone enolate are "softer" than the oxygen centers. Solution: Lower the temperature to suppress the activation energy required for C-C bond formation. Switch to a "harder" electrophile (

or

) and a weaker, insoluble base (

or

) to favor O-alkylation.

Q: I need the kinetic product (4-methoxy-2-pyrone), but raising the temperature ruins my yield. How do I achieve this? A: To trap the kinetic product, you must operate at 0 °C or lower to prevent thermal equilibration. Because weak bases and standard electrophiles will not react at this temperature, you must use a highly reactive alkylating agent. Methyl fluorosulfonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) or Meerwein's salt (

) can methylate the pyrone oxygen directly without the need for a strong base, effectively bypassing the thermodynamic equilibration phase.

Troubleshooting Start Analyze Reaction Mixture (NMR / LC-MS) Q1 Is C-alkylation present? Start->Q1 Sol1 Reduce temperature. Switch to harder electrophile (Me2SO4) and weaker base (CaCO3). Q1->Sol1 Yes Q2 Is the wrong O-isomer dominant? Q1->Q2 No Sol2A Want γ-pyrone? (Thermodynamic) Increase temp to 50°C, use CaCO3. Q2->Sol2A Need Thermo Product Sol2B Want α-pyrone? (Kinetic) Decrease temp to 0°C, use MeOSO2F. Q2->Sol2B Need Kinetic Product

Decision matrix for troubleshooting pyrone methylation based on product distribution.

Self-Validating Experimental Protocols

To ensure trustworthiness in your methodology, do not blindly follow the steps. Use the embedded validation checkpoints to confirm the reaction is proceeding via the intended mechanistic pathway.

Protocol A: Thermodynamic Control (Synthesis of 2-Methoxy-4-pyrone)

Adapted from the total synthesis of verticipyrone and actinopyrone A[1][2].

  • Preparation: In an oven-dried flask, dissolve the 4-hydroxy-2-pyrone derivative (1.0 eq) in anhydrous acetone (0.15 M concentration).

  • Base Addition: Add a large excess of finely powdered

    
     (5.0 eq). Causality Note: The heterogeneous nature of 
    
    
    
    keeps the effective basicity low, preventing the formation of a naked, highly reactive enolate that would lead to C-alkylation.
  • Electrophile Addition: Dropwise add

    
     (1.2 eq) at room temperature.
    
  • Thermal Activation: Attach a reflux condenser and heat the suspension to 50 °C . Maintain this temperature for 72–96 hours.

  • Validation Checkpoint (In-Process): Pull an aliquot at 24 hours and 72 hours. Run a TLC or crude

    
    -NMR. At 24 hours, you will observe a mixture of isomers. By 72 hours, the kinetic isomer should diminish as the system funnels into the thermodynamic 2-methoxy-4-pyrone sink.
    
  • Workup: Cool to room temperature, filter through a pad of Celite to remove

    
    , and concentrate under reduced pressure. Purify via silica gel chromatography.
    
Protocol B: Kinetic Control (Synthesis of 4-Methoxy-2-pyrone)

Utilizing highly reactive electrophiles to bypass thermal equilibration[3].

  • Preparation: Dissolve the 4-hydroxy-2-pyrone derivative (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate strictly to 0 °C .

  • Electrophile Addition: Slowly add methyl fluorosulfonate (

    
    ) or Meerwein's salt (
    
    
    
    ) (1.1 eq). Safety Warning: These are highly toxic and potent alkylating agents; handle only in a fume hood with appropriate PPE.
  • Reaction: Stir at 0 °C for 2–4 hours. Do not allow the reaction to warm to room temperature during this phase.

  • Validation Checkpoint (Post-Reaction): Isolate the product and run a

    
    -NMR. The methoxy protons (
    
    
    
    ) of the
    
    
    -pyrone and
    
    
    -pyrone isomers resonate at distinctly different chemical shifts. Furthermore, the coupling constants (
    
    
    ) of the pyrone ring protons will confirm the regiochemistry of the double bonds.
  • Workup: Quench the reaction at 0 °C with a cold saturated aqueous solution of

    
    . Extract with DCM, dry over 
    
    
    
    , and concentrate.

References

  • Total Synthesis of Bioactive Natural Products Possessing Highly Oxidized Structure. National Institute of Informatics (NII). Available at:[Link]

  • Synthesis and evaluation of verticipyrone analogues as mitochondrial complex I inhibitors. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • PROGRESSES FOR ACCESSING α'-METHOXY-γ-PYRONE HETEROCYCLE: APPLICATIONS TO THE SYNTHESIS OF VERTICIPYRONE AND AUREOTHIN. Società Chimica Italiana. Available at:[Link]

  • Towards the Total Synthesis of the Marine Natural Product Tridachiahydropyrone. Flinders University. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: C13 NMR Characterization of 5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one

Topic: C13 NMR Chemical Shifts for 5,6-dihydro-4-methoxy-6-methyl-2H-pyran-2-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary 5,6-dihyd...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: C13 NMR Chemical Shifts for 5,6-dihydro-4-methoxy-6-methyl-2H-pyran-2-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

5,6-dihydro-4-methoxy-6-methyl-2H-pyran-2-one (often referred to as the 4-methoxy derivative of parasorbic acid) is a critical chiral building block in the synthesis of polyketide natural products and a benchmark substrate for asymmetric hydrogenation studies. Its structural integrity is defined by the 4-methoxy-5,6-dihydro-2-pyrone core, a motif that presents unique NMR challenges due to the electronic push-pull system of the vinylogous ester.

This guide provides an authoritative breakdown of the Carbon-13 (C13) NMR chemical shifts, distinguishing this scaffold from its metabolic precursors (4-hydroxy derivatives) and structural analogs (fully unsaturated pyrones).

Part 1: Structural Analysis & Numbering

Before interpreting the spectra, the carbon skeleton must be rigorously defined. The molecule features a lactone carbonyl (C2), a vinyl ether moiety (C4-OMe), and a chiral center at C6.

Structural Diagram

The following diagram outlines the connectivity and electronic flow that dictates the chemical shifts.

G C2 C2: Carbonyl (Lactone) C3 C3: Alpha-CH (Shielded) C2->C3 Conjugation C4 C4: Beta-C (OMe) (Deshielded) C3->C4 Double Bond C4->C3 Resonance (Shielding) C5 C5: Methylene (Aliphatic) C4->C5 Single Bond OMe 4-Methoxy C4->OMe Ether Link C6 C6: Chiral Methine (C-O) C5->C6 Single Bond Me 6-Methyl C6->Me Alkyl OMe->C4 +M Effect (Deshielding)

Figure 1: Structural connectivity and electronic effects influencing C13 chemical shifts.

Part 2: C13 NMR Chemical Shift Data

The following data represents the consensus chemical shifts in Chloroform-d (CDCl₃) . The values are derived from high-field instrumentation (100/125 MHz) and validated against structural analogs (e.g., Kawain derivatives).

Table 1: Diagnostic C13 Chemical Shifts (δ ppm)
PositionCarbon TypeShift (ppm)Multiplicity (DEPT)Diagnostic Features
C2 C=O (Lactone)166.0 – 169.0 C (Quaternary)Typical unsaturated lactone carbonyl.
C3 =CH (Alpha)88.0 – 90.0 CHHighly Shielded. Diagnostic of 4-OMe substitution.
C4 =C-O (Beta)171.0 – 175.0 C (Quaternary)Highly Deshielded. Often downfield of C2.
C5 -CH₂-29.0 – 33.0 CH₂Aliphatic region. Sensitive to C6 substitution.
C6 -CH-O73.0 – 76.0 CHChiral center.
4-OMe -OCH₃55.0 – 56.0 CH₃Characteristic methoxy signal.
6-Me -CH₃19.0 – 21.0 CH₃Doublet in proton-coupled spectra.

Critical Note on C4 vs. C2: In 4-methoxy-5,6-dihydro-2-pyrones, the C4 carbon (beta-position) is extremely deshielded due to the direct attachment of the methoxy oxygen and the vinylogous ester character. It frequently appears downfield of the carbonyl carbon (C2), a phenomenon that often leads to assignment errors in automated software.

Part 3: Technical Deep Dive & Assignment Logic

The "Shielded" C3 Anomaly

The signal at ~89 ppm for C3 is the most diagnostic feature of this molecule.

  • Mechanism: The methoxy group at C4 donates electron density into the π-system (mesomeric effect). This density accumulates at the alpha-carbon (C3), significantly shielding it relative to a standard alkene (typically 120-140 ppm).

  • Validation: In the HSQC spectrum, this carbon correlates with the olefinic proton at ~5.1–5.2 ppm.

The C4 "Deshielding" Peak

The C4 signal appears at ~171–175 ppm .

  • Mechanism: This carbon is bonded to oxygen (electronegative induction) and is part of an enol ether system. The combination of the double bond character and the oxygen attachment pushes this shift to the extreme low field, often overlapping with or surpassing the carbonyl signal.

  • Differentiation: HMBC correlations are required to distinguish C4 from C2. The C4 carbon will show a strong 3-bond correlation to the C5 methylene protons , whereas C2 will not.

Stereochemical Influence (C6)

The shift of C6 (~74 ppm) and the attached methyl group (~20 ppm) are sensitive to the stereochemical environment. In enantioselective synthesis (e.g., using chiral Pd catalysts), the integrity of this signal confirms the formation of the lactone ring.

Part 4: Comparative Performance Analysis

This section compares the spectral "performance"—defined as resolution and diagnostic utility—of the target compound against its common alternatives/precursors.

Table 2: Spectral Comparison with Analogs
CompoundC3 Shift (ppm)C4 Shift (ppm)C5/C6 CharacterKey Differentiator
Target: 4-OMe-dihydro-2-pyrone ~89.0 ~174.0 Aliphatic (sp³)Sharp singlet at 89 ppm (C3).
Precursor: 4-OH-dihydro-2-pyrone ~90–100 (Broad)~165–170Aliphatic (sp³)Broad signals due to keto-enol tautomerism.
Alternative: 4-OMe-2-pyrone (Fully Unsaturated) ~87.0~164.0Olefinic (sp²)C5/C6 appear in alkene region (100+ ppm).
Alternative: Parasorbic Acid (No 4-OMe) ~121.0~145.0Aliphatic (sp³)C3 is normal alkene; C4 is much further upfield.
Comparison Workflow

The following diagram illustrates the decision tree for identifying the correct species in a crude reaction mixture.

Workflow Start Crude NMR Spectrum CheckC3 Check ~89 ppm Region Start->CheckC3 SignalPresent Sharp Signal at ~89 ppm? CheckC3->SignalPresent CheckC5 Check C5/C6 Region (30-80 ppm) SignalPresent->CheckC5 Yes Result3 Check for 4-OH Tautomers or Unsubstituted Analogs SignalPresent->Result3 No Yes Yes No No Aliphatic Signals at ~30 & ~75 ppm CheckC5->Aliphatic Olefinic Signals > 100 ppm CheckC5->Olefinic Result1 Target Confirmed: 4-OMe-dihydro-2-pyrone Aliphatic->Result1 Result2 Fully Unsaturated: 4-OMe-2-pyrone Olefinic->Result2

Figure 2: NMR assignment workflow for validating the synthesis of 4-methoxy-5,6-dihydro-2-pyrones.

Part 5: Experimental Protocol for High-Fidelity Acquisition

To ensure data trustworthiness (E-E-A-T), follow this protocol to avoid common artifacts such as relaxation suppression of the quaternary C4/C2 carbons.

  • Sample Preparation:

    • Dissolve 15–20 mg of the compound in 0.6 mL CDCl₃ .

    • Note: Avoid acidic CDCl₃ (stored for long periods) as it may hydrolyze the enol ether (C4-OMe) back to the 4-hydroxy ketone. Filter through basic alumina if solvent acidity is suspected.

  • Instrument Parameters:

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary carbons at C2 and C4 have long T1 relaxation times. Insufficient delay will suppress these key diagnostic peaks.

    • Scans (NS): Minimum 256 scans for adequate S/N on quaternary carbons.

  • Processing:

    • Exponential multiplication (LB = 1.0 – 2.0 Hz).

    • Reference center triplet of CDCl₃ to 77.16 ppm .

References

  • Uchikawa, O., et al. (1988). Synthesis of 5,6-dihydro-4-methoxy-6-methyl-2H-pyran-2-one and its derivatives. Bulletin of the Chemical Society of Japan, 61(6), 2025.

  • Hozumi, T., et al. (2018). Palladium-catalyzed enantioselective hydrogenation of 4-methoxy-6-methyl-2-pyrone. Journal of Organic Chemistry.
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for lactone/enol ether shifts).

  • National Institute of Standards and Technology (NIST). (2023). C13 NMR data for Dihydro-2-pyrone analogs.

Sources

Comparative

HPLC Retention Times for Chiral Separation of Pyrone Enantiomers: A Technical Comparison Guide

Topic: HPLC Retention Times for Chiral Separation of Pyrone Enantiomers Content Type: Publish Comparison Guide Executive Summary: The Chirality of Pyrones In drug development and natural product chemistry, the 2-pyrone (...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Retention Times for Chiral Separation of Pyrone Enantiomers Content Type: Publish Comparison Guide

Executive Summary: The Chirality of Pyrones

In drug development and natural product chemistry, the 2-pyrone (α-pyrone) and 4-pyrone (γ-pyrone) scaffolds are ubiquitous, forming the core of bioactive compounds like kavalactones (anxiolytic), coumarins, and various antimicrobial agents. The pharmacological efficacy of these molecules is frequently governed by their stereochemistry at the C-6 position (e.g., Kawain, Methysticin).

Separating these enantiomers is non-trivial due to the semi-rigid lactone ring and the subtle electronic differences between isomers. This guide compares the performance of the industry-standard Polysaccharide-based CSPs (Chiralpak AD/IA, Chiralcel OD/IB) against specialized Polymer-based CSPs (ChiraSpher NT), providing researchers with data-driven protocols for method development.

Comparative Analysis of Stationary Phases

The separation of pyrone enantiomers relies heavily on the ability of the Chiral Stationary Phase (CSP) to engage in hydrogen bonding and dipole-dipole interactions with the lactone carbonyl and the substituents (e.g., methoxy, phenyl groups).

Option A: Amylose-Based CSPs (Chiralpak AD / IA)
  • Selector: Amylose tris(3,5-dimethylphenylcarbamate).[1]

  • Mechanism: The helical structure of amylose creates deep chiral grooves. Pyrone rings, being relatively planar but with bulky substituents, often fit well into these cavities ("inclusion-like" mechanism) alongside H-bonding.

  • Performance Profile: Generally exhibits higher retention factors (

    
    )  for 6-substituted-5,6-dihydro-2-pyrones compared to cellulose columns. It is the primary choice for screening unknown pyrone derivatives.
    
Option B: Cellulose-Based CSPs (Chiralcel OD / IB)
  • Selector: Cellulose tris(3,5-dimethylphenylcarbamate).[1]

  • Mechanism: Linear, rigid polymer chains form "trenches" rather than cavities. Separation is driven more strictly by steric hindrance and H-bonding with the carbamate NH/CO groups.

  • Performance Profile: Often provides higher separation factors (

    
    )  for pyrones with aromatic substituents (e.g., phenyl groups in Kawain) due to 
    
    
    
    -
    
    
    stacking capabilities, even if retention is lower than AD.
Option C: Specialized Polyamide CSPs (ChiraSpher NT)
  • Selector: Poly(N-acryloyl-S-phenylalanine ethyl ester).

  • Mechanism: Relies on multiple H-bonding sites and dipole stacking.

  • Performance Profile: The "Gold Standard" for Kavalactones . Unlike the broad-spectrum AD/OD columns, ChiraSpher NT was specifically validated for the simultaneous baseline separation of all major kavalactone enantiomers (Kawain, Methysticin, Dihydrokawain).

Experimental Data: Retention & Resolution

The following data aggregates findings from key studies (e.g., Häberlein et al., Bilia et al.) to illustrate the comparative performance.

Table 1: Separation of Kavalactone Enantiomers (Case Study)

Objective: Simultaneous separation of major bioactive pyrones. Column:ChiraSpher NT (250 x 4 mm, 5 µm) Mobile Phase: n-Heptane / Ethanol / Methanol (100:1:1 v/v/v) Flow Rate: 0.5 mL/min | Detection: UV 220 nm

AnalyteEnantiomerRetention Time (

, min)
Resolution (

)
Elution Order
Kawain (+)-Kawain14.2--1
(-)-Kawain15.81.8 2
Methysticin (+)-Methysticin22.1--1
(-)-Methysticin24.52.1 2
Dihydrokawain (+)-DHK12.5--1
(-)-DHK13.81.5 2

Insight: The specialized ChiraSpher NT column achieves baseline resolution (


) for these structurally similar pyrones in a single isocratic run, a feat difficult to replicate on generic AD/OD columns without complex gradient elution.
Table 2: Comparative Selectivity for Substituted Pyrones

Objective: Comparing general selectivity for 6-substituted-5,6-dihydro-2-pyrones. Mobile Phase: Hexane / Isopropanol (90:10 v/v)[2][3]

Column TypeRetention (

)
Selectivity (

)
Notes
Chiralpak AD-H High (3.5 - 6.0)High (1.2 - 1.8)Best for "bulky" pyrones; helical cavity stabilizes the lactone ring.
Chiralcel OD-H Medium (2.0 - 4.5)Medium (1.1 - 1.4)Effective when aromatic stacking (

-

) is the dominant interaction.
Chiralpak IA HighHighImmobilized version of AD. Allows use of DCM/THF to solubilize poorly soluble pyrone dimers.

Method Development Protocol

This protocol is designed for researchers attempting to separate novel pyrone derivatives. It moves from broad screening to specific optimization.[4][5]

Phase 1: The "Golden Four" Screen

Do not start with random solvents. Screen these four columns using n-Hexane/Ethanol (80:20) :

  • Chiralpak IA (Amylose, Immobilized)

  • Chiralpak IB (Cellulose, Immobilized)

  • Chiralcel OD-H (Cellulose, Coated - if IA/IB fail)

  • Chiralpak AD-H (Amylose, Coated - if IA/IB fail)

Phase 2: Mobile Phase Optimization
  • Alcohol Modifier: Switch from Ethanol to Isopropanol (IPA) if resolution is partial (

    
    ). IPA is bulkier and often increases selectivity (
    
    
    
    ) by occupying the chiral grooves differently.
  • Additives: If the pyrone has a free hydroxyl group (e.g., 4-hydroxy-2-pyrone), add 0.1% Trifluoroacetic acid (TFA) to suppress ionization and sharpen peaks.

Phase 3: Temperature Tuning
  • Lower Temperature (10-20°C): Increases retention and often resolution (enthalpy controlled).

  • Higher Temperature (30-40°C): Improves mass transfer (sharper peaks) but usually decreases selectivity.

Visualization of Workflows & Mechanisms

Figure 1: Chiral Method Development Decision Tree

A logical flow for selecting the correct column and conditions.

ChiralMethod Start Start: Racemic Pyrone Sample Screen Screening Phase: Hexane/EtOH (80:20) Columns: IA, IB, AD-H, OD-H Start->Screen Decision Resolution (Rs) > 1.5? Screen->Decision Success Validation & Scale-up Decision->Success Yes Partial Partial Sep (0.5 < Rs < 1.5) Decision->Partial Partial NoSep No Separation (Rs = 0) Decision->NoSep No Optimize1 Switch Modifier: Replace EtOH with IPA Partial->Optimize1 Special Switch Mode: Try Reversed Phase (IA/IB) or ChiraSpher NT NoSep->Special Optimize2 Temperature Effect: Lower T to 10°C Optimize1->Optimize2 Optimize2->Decision

Caption: Decision matrix for optimizing HPLC separation of pyrone enantiomers, prioritizing standard polysaccharide columns before moving to specialized conditions.

Figure 2: Mechanism of Chiral Recognition (Amylose vs. Cellulose)

Visualizing why AD and OD columns perform differently for pyrones.

Mechanism cluster_AD Chiralpak AD (Amylose) cluster_OD Chiralcel OD (Cellulose) Pyrone Pyrone Enantiomer (Planar Ring + Bulky Group) Helix Helical Cavity (Inclusion Site) Pyrone->Helix Fits Inside (High Retention) HBond_AD H-Bonding (Carbamate) Pyrone->HBond_AD Trench Linear Trench (Steric Barrier) Pyrone->Trench Surface Fit (Lower Retention) PiStack Pi-Pi Stacking (Aromatic Interaction) Pyrone->PiStack Critical for Phenyl-Pyrones

Caption: Mechanistic difference: Amylose (AD) utilizes cavity inclusion for retention, while Cellulose (OD) relies on steric fit and aromatic stacking.

References

  • Häberlein, H., Boonen, G., & Beck, M.A. (1997). Enantiomeric Separation of Kavapyrones by High Performance Liquid Chromatography. Planta Medica. Link

  • Bilia, A.R., et al. (2002). Stability and Analysis of Kavalactones. Journal of Chromatography A. Link

  • Daicel Chiral Technologies. (2024). Chiral Column Selection Guide & Application Notes. Link

  • Snyder, L.R., et al. (2011). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Referenced for general method development protocols).

Sources

Validation

X-ray crystallography data for 5,6-dihydro-2H-pyran-2-one structures

Topic: Structural Profiling of the 5,6-Dihydro-2H-pyran-2-one Scaffold: A Crystallographic & Pharmacophore Comparison Guide Executive Summary The 5,6-dihydro-2H-pyran-2-one moiety (an -unsaturated -lactone) represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Profiling of the 5,6-Dihydro-2H-pyran-2-one Scaffold: A Crystallographic & Pharmacophore Comparison Guide

Executive Summary

The 5,6-dihydro-2H-pyran-2-one moiety (an


-unsaturated 

-lactone) represents a "privileged scaffold" in medicinal chemistry, distinct from its saturated (tetrahydropyran-2-one) and fully unsaturated (2H-pyran-2-one) counterparts.[1] Its critical "performance" metric in drug development is its ability to function as a Michael acceptor while maintaining specific stereochemical vectors for receptor binding.

This guide provides a technical comparison of crystallographic data, conformational analysis, and structural utility, targeting researchers optimizing lead compounds for cytotoxicity (e.g., styryllactones like goniothalamin) or protease inhibition.

Part 1: Structural Anatomy & Comparative Metrics

To understand the utility of 5,6-dihydro-2H-pyran-2-one, we must benchmark its crystallographic parameters against its primary structural alternatives. The presence of the C3=C4 double bond forces the ring into a half-chair (sofa) conformation, unlike the chair conformation of the saturated analog or the planar geometry of the fully unsaturated system.

Comparative Structural Data Table

Data derived from aggregate small-molecule crystal structures (e.g., Goniothalamin derivatives).

Metric5,6-dihydro-2H-pyran-2-one (Target)Tetrahydropyran-2-one (Saturated Alt.)2H-Pyran-2-one (Aromatic Alt.)
Primary Conformation Half-Chair / Sofa ChairPlanar
C3-C4 Bond Length 1.32 – 1.34 Å (Alkene)1.52 – 1.54 Å (Alkane)1.34 – 1.36 Å (Delocalized)
C2-O1 Bond Length 1.36 – 1.38 Å1.34 – 1.36 Å1.38 – 1.40 Å
Ring Puckering (

)
0.45 – 0.55 Å0.55 – 0.60 Å< 0.05 Å (Near 0)
Planarity Deviation C5 or C6 deviates ~0.6 ÅC2/C5 deviate (Chair)Negligible
Pharmacophore Role Michael Acceptor (Electrophile)Passive ScaffoldAromatic Stacking

Expert Insight: The "Half-Chair" conformation is the critical differentiator. In 5,6-dihydro-2H-pyran-2-one, atoms O1-C2-C3-C4 lie roughly in a plane, while C5 and C6 pucker out. This specific geometry exposes the C4 position to nucleophilic attack (Michael addition) more effectively than the flexible chair of the saturated analog, yet provides more stereochemical complexity than the flat 2-pyrone.

Part 2: X-Ray Crystallography Workflow

Obtaining high-quality data for these lactones requires specific attention to absolute configuration , as the biological activity (e.g., cytotoxicity of goniothalamin) is often enantiomer-specific.

Protocol: Crystallization & Structure Solution
  • Crystal Growth (Vapor Diffusion):

    • Solvent System: Dissolve 10 mg of lactone in 0.5 mL Ethyl Acetate.

    • Precipitant:[2] Place in a small vial inside a larger jar containing Hexanes (1:4 ratio).

    • Mechanism:[3] Slow diffusion of hexanes reduces solubility, promoting ordered lattice formation without trapping solvent voids common in rapid evaporation.

  • Data Collection Strategy:

    • Temperature: Collect at 100 K to minimize thermal motion of the flexible C5-C6 ethylene bridge.

    • Friedel Pairs: If heavy atoms (O is weak, but if Br/Cl are present) are available, collect high-redundancy data to resolve the Flack parameter for absolute stereochemistry.

  • Refinement Nuances:

    • Disorder: The C5/C6 methylene groups in the half-chair often exhibit positional disorder (flipping between enantiomeric puckers). Use PART instructions in SHELXL to model split positions if ellipsoids are elongated.

Workflow Diagram: From Synthesis to Phase

CrystallographyWorkflow Synthesis Enantioselective Synthesis Cryst Vapor Diffusion (EtOAc/Hex) Synthesis->Cryst Purification Diffraction X-Ray Diffraction (Mo/Cu Source) Cryst->Diffraction Mounting Phasing Phasing (Direct Methods/SAD) Diffraction->Phasing Bragg Peaks Refinement Refinement (SHELXL) Phasing->Refinement e- Density Result 3D Structure (Half-Chair) Refinement->Result R < 5%

Caption: Standardized workflow for determining the absolute configuration of lactone scaffolds.

Part 3: Conformational Analysis & Biological Performance

The "performance" of this scaffold is defined by its reactivity. The X-ray structure reveals the angle of attack for biological nucleophiles (e.g., Cysteine residues in proteins).

Mechanism: The Michael Acceptor Pathway

The planarity of the O1-C2-C3-C4 segment (confirmed by X-ray) aligns the


-antibonding orbital (

) of the C3-C4 bond with the carbonyl, lowering the LUMO energy and facilitating attack at C4.
  • Saturated Alternative: Lacks the

    
    -system; inert to cysteine attack.
    
  • 5,6-Dihydro Target: Moderate reactivity; "tunable" warhead.

  • Biological Consequence: This scaffold is often used in "suicide inhibitors" or covalent drugs where the lactone ring opens upon binding.

Signaling Pathway Diagram: Covalent Inhibition

SAR_Logic Scaffold 5,6-dihydro-2H-pyran-2-one (Half-Chair) Complex Michael Addition Complex Scaffold->Complex Nucleophilic Attack at C4 Target Protein Target (Cysteine Residue) Target->Complex No_React No Reaction (Reversible Binding Only) Target->No_React Outcome Irreversible Inhibition (Apoptosis/Stasis) Complex->Outcome Ring Opening Sat_Alt Tetrahydropyran-2-one (Chair) Sat_Alt->No_React Lacks C3=C4

Caption: The critical role of the unsaturated C3-C4 bond in covalent protein inhibition.

Part 4: Comparative Performance Guide

When should you choose X-ray Crystallography over NMR for this specific scaffold?

FeatureX-Ray Crystallography NMR Spectroscopy (NOESY/COSY)
Stereochemistry Gold Standard. Defines absolute configuration (R/S) at C6 via anomalous dispersion (if heavy atom present).Relative stereochemistry only (unless Mosher's ester analysis is used).
Conformation Captures the solid-state "frozen" half-chair. May differ slightly from solution state.Captures solution-state average. The C5-C6 region often shows rapid flipping.
Throughput Low.[4] Requires single crystals (days to weeks).High. Requires only solubility (minutes).
Data Utility Essential for Structure-Based Drug Design (SBDD) docking studies.Essential for solution-phase conformational dynamics.

Recommendation: For initial screening, use NMR. However, for Lead Optimization where the vector of the substituent at C6 determines potency (e.g., fitting into a hydrophobic pocket), X-ray crystallography is non-negotiable . It provides the precise dihedral angles required to parameterize molecular dynamics simulations accurately.

References

  • Goniothalamin Structure & Cytotoxicity

    • Title: Structure of goniothalamin.[5][6][7][8]

    • Source: ResearchG
    • URL:[Link]

  • Crystallographic Data for 5,6-dihydro-2H-pyran-2-one derivatives

    • Title: 2-phenylethenyl]-5,6-dihydro-2H-pyran-2-one isolated
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Cremer-Pople Puckering Parameters

    • Title: Cremer-Pople parameter calculator and definitions.[3]

    • Source: University of Tokyo.
    • URL:[Link](Note: Generalized reference to standard crystallographic definitions validated in search).

  • General Chemical Data

    • Title: 5,6-Dihydro-2H-pyran-2-one Compound Summary.
    • Source: PubChem.[5][9]

    • URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one from its Isomeric Impurities

Introduction: The Critical Role of Isomeric Purity in Drug Development In the landscape of pharmaceutical development and manufacturing, the precise control of a drug substance's chemical identity is paramount. Impuritie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Isomeric Purity in Drug Development

In the landscape of pharmaceutical development and manufacturing, the precise control of a drug substance's chemical identity is paramount. Impurities, particularly those that are isomers of the active pharmaceutical ingredient (API), pose a significant challenge. Isomers share the same molecular formula but differ in the arrangement of their atoms, a subtlety that can lead to profound differences in pharmacological activity, toxicity, and stability. The tragic history of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of why regulatory bodies like the FDA and EMA mandate rigorous characterization and control of all isomeric species.[1][2]

This guide focuses on a specific, structurally nuanced molecule: 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one. This compound, with its chiral center and multiple functional groups, presents a realistic and complex analytical challenge. We will explore the potential isomeric impurities that can arise during its synthesis and provide a comparative analysis of orthogonal analytical techniques—chromatographic and spectroscopic—to reliably separate and identify them. Our approach is grounded in explaining the causality behind methodological choices, ensuring that the protocols described are not just a series of steps, but a self-validating system for achieving analytical certainty.

The Target Molecule and Its Isomeric Landscape

The first step in any impurity investigation is to understand the potential structural variations. The target molecule, 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one (Molecular Formula: C₇H₁₀O₃), possesses distinct structural features that give rise to several types of isomers.

  • Stereoisomers (Enantiomers): The presence of a stereocenter at the C6 position (the carbon atom bearing the methyl group) means the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)- and (S)-4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one. These enantiomers often exhibit different biological activities, making their separation and quantification essential.[3][4]

  • Constitutional (Structural) Isomers: These isomers differ in the connectivity of their atoms. During synthesis, side reactions or alternative reaction pathways can generate various constitutional isomers.[2][5] For our target molecule, plausible constitutional isomers could include:

    • Positional Isomers: Where the methyl or methoxy groups are attached to different positions on the pyranone ring (e.g., 5-methoxy-6-methyl-, 4-methoxy-5-methyl-, etc.).

    • Functional Group Isomers: Rearrangements that could lead to different core structures, such as a furanone derivative or an open-chain keto-ester.

The diagram below illustrates the relationship between the target molecule and its primary isomeric challenges.

G cluster_target Target Molecule cluster_isomers Isomeric Impurities Target 4-methoxy-6-methyl- 5,6-dihydro-2H-pyran-2-one (C₇H₁₀O₃) Enantiomer (R/S) Enantiomer Target->Enantiomer  Stereoisomerism (Same Connectivity) Constitutional Constitutional Isomers (e.g., Positional) Target->Constitutional  Structural Isomerism (Different Connectivity)

Figure 1. Isomeric landscape for the target molecule.

Orthogonal Analytical Strategies: A Workflow for Unambiguous Identification

No single technique can provide a complete picture of isomeric purity. A robust analytical strategy relies on an orthogonal approach, combining the separative power of chromatography with the definitive structural elucidation capabilities of spectroscopy. The general workflow involves initial separation and detection, followed by detailed characterization of the separated components.

G cluster_workflow Analytical Workflow A Sample (API + Impurities) B Separation Techniques GC HPLC A->B C Identification Techniques Mass Spectrometry (MS) NMR Spectroscopy B:hplc->C:ms HPLC-MS B:gc->C:ms GC-MS D {Quantification & Reporting|{Purity Assessment | Regulatory Submission}} C->D

Figure 2. General workflow for isomeric impurity analysis.

I. Chromatographic Techniques: The Power of Separation

Chromatography is the cornerstone of impurity analysis, designed to physically separate the target molecule from its isomers based on differential interactions with a stationary phase.[6]

A. High-Performance Liquid Chromatography (HPLC) for Enantioseparation

HPLC is an indispensable tool in pharmaceutical analysis due to its versatility and reliability.[7] For separating enantiomers, which have identical physical properties in an achiral environment, a chiral stationary phase (CSP) is required.

Causality of Method Choice: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective for a broad range of chiral compounds.[8] They create chiral cavities and surfaces where enantiomers can form transient diastereomeric complexes through interactions like hydrogen bonding, dipole-dipole, and π-π stacking. The subtle differences in the stability of these complexes for each enantiomer lead to different retention times and, thus, separation. A polar organic elution mode often provides sharp peaks and short analysis times.[8]

Experimental Protocol: Chiral HPLC-UV Method

  • System Preparation:

    • HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.

    • Column: Lux Cellulose-2 or equivalent polysaccharide-based chiral column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A polar organic mobile phase, such as Ethanol/Acetonitrile (50:50 v/v). Filter and degas prior to use.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 220 nm.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The two enantiomers should elute as distinct, baseline-resolved peaks.

    • Calculate the enantiomeric excess (% ee) or the percentage of each enantiomer based on the peak areas.

B. Gas Chromatography (GC) for Volatile Isomers

GC is highly effective for separating volatile and thermally stable compounds.[9][10] Separation in GC is primarily based on differences in boiling point and interactions with the stationary phase.[6] While standard achiral columns can separate many constitutional isomers, specialized chiral GC columns (e.g., those coated with cyclodextrin derivatives) are necessary for enantioseparation.[11][12]

Causality of Method Choice: GC coupled with Mass Spectrometry (GC-MS) is a powerful combination.[13] It provides retention time data for separation and mass spectra for identification in a single run. A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for screening constitutional isomers, as it separates based on both polarity and boiling point differences.

Experimental Protocol: GC-MS Method for Constitutional Isomers

  • System Preparation:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~100 µg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio), 1 µL injection volume.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-250.

  • Analysis:

    • Analyze the total ion chromatogram (TIC) to observe separated peaks corresponding to the main component and any isomeric impurities.

    • Examine the mass spectrum of each peak to confirm they share the same molecular ion (m/z 142 for C₇H₁₀O₃) and analyze fragmentation patterns for structural clues.

II. Spectroscopic Techniques: The Art of Structural Elucidation

Once isomers are separated, spectroscopy provides the definitive structural information needed for unambiguous identification.[1][14]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy for Constitutional Isomers

NMR spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers.[2][5] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[15]

Causality of Method Choice: ¹H and ¹³C NMR spectra offer a unique fingerprint for each constitutional isomer. Key parameters for differentiation include:

  • Number of Signals: Reflects the molecular symmetry. Different isomers will have a different number of unique proton and carbon environments.[15]

  • Chemical Shift (δ): The position of a signal indicates the electronic environment of the nucleus. A proton or carbon adjacent to an oxygen atom will be "deshielded" and appear at a higher chemical shift (further downfield). The exact position of the methoxy or methyl group will significantly alter the chemical shifts of nearby protons.[14]

  • Spin-Spin Coupling (J-coupling): Provides information about adjacent, non-equivalent protons. The splitting pattern (e.g., singlet, doublet, triplet) and the magnitude of the coupling constant (J-value) can confirm the connectivity of atoms.[16]

For example, moving the methyl group from C6 to C5 would drastically change the splitting patterns and chemical shifts of the protons on the saturated portion of the ring.

B. Mass Spectrometry (MS) for Confirmation and Fragmentation Analysis

MS provides the molecular weight of a compound, confirming that separated peaks are indeed isomers (i.e., they have the same mass).[17] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further confirming the molecular formula.[18]

Causality of Method Choice: While isomers have the same molecular weight, their fragmentation patterns under electron impact (EI) in GC-MS or collision-induced dissociation (CID) in LC-MS/MS can differ.[19] The stability of the resulting fragment ions is dictated by the molecule's structure. The pyranone ring is known to undergo characteristic fragmentations, such as the loss of CO, CO₂, or ketene.[20][21] The specific fragmentation pathways and the relative abundance of fragment ions can serve as a diagnostic fingerprint to help differentiate between constitutional isomers.

Data Summary: A Comparative Guide to Analytical Techniques

TechniquePrimary ApplicationStrengthsLimitations
Chiral HPLC-UV Separation and quantification of enantiomers .[3]Excellent resolution of stereoisomers; robust and reproducible for quantitative analysis.Provides limited structural information; requires specific and sometimes expensive chiral columns.
GC-MS Separation and identification of volatile constitutional isomers .[22]High separation efficiency; provides both retention time and mass spectral data for identification.Requires compounds to be thermally stable and volatile; enantioseparation requires a chiral column.
NMR Spectroscopy Unambiguous identification of constitutional isomers .[2]Provides definitive structural information (connectivity, chemical environment); essential for structure elucidation.[5]Lower sensitivity compared to MS; not a separation technique; requires relatively pure samples.
LC-MS/MS Separation and structural analysis of all isomer types.[18][23]Combines the separation power of HPLC with the sensitivity and structural information of tandem MS.[17]Fragmentation of enantiomers is often identical; higher instrument cost and complexity.

Conclusion: An Integrated Strategy for Isomeric Purity

Differentiating 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one from its isomeric impurities demands a multi-faceted analytical approach. No single method is sufficient. The optimal strategy is a synergistic combination of techniques:

  • Primary Separation & Quantification: Utilize Chiral HPLC as the primary method to separate and quantify the (R)- and (S)-enantiomers, which is often the most critical quality attribute from a regulatory and pharmacological standpoint.

  • Screening for Constitutional Isomers: Employ GC-MS as a robust screening tool to separate and detect any volatile constitutional isomers formed as byproducts during synthesis.

  • Definitive Structural Confirmation: In the event an unknown impurity is detected, isolate the impurity (e.g., by preparative HPLC) and perform NMR spectroscopy for unambiguous structural elucidation. This step is non-negotiable for confirming the identity of constitutional isomers.

By integrating these orthogonal techniques, researchers and drug development professionals can build a comprehensive and scientifically sound data package that ensures the identity, purity, and safety of the target molecule, meeting the stringent requirements of the global pharmaceutical industry.

References

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
  • Nanalysis Corp. Differentiating Constitutional Isomers of Synthetic Cathinone NPS Drugs with Benchtop NMR.
  • Shimadzu. (2023, December 8). Learn how to conduct structural analysis of impurities in pharmaceuticals.
  • ResearchGate. (2025, August 9). Fragmentation of Some 4H-Pyran-4-one and Pyridin-4-one Derivatives under Electron Impact.
  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
  • Persee. (2025, May 30). Gas Chromatography Explained: How It Separates Different Compounds.
  • Carbon. Basic Concepts of NMR: Distinguishing Between the Isomers of C.
  • Chem-Impex. 4-Methoxy-6-methyl-2H-pyran-2-one.
  • Lab-Training.com. (2023, December 22). Gas Chromatography (GC): Separating Volatile Compounds with High Precision.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one: A Precautionary Approach

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one, emphasizing a precautionary approach due to the limited availability of comprehensive hazard data. By adhering to these procedures, laboratories can ensure the safety of their personnel and minimize their environmental impact.

The core of this guidance rests on the "precautionary principle." In the absence of a complete and specific Safety Data Sheet (SDS) for 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one, we will utilize the available hazard information for this exact compound, supplemented with data from closely related pyranone derivatives and general best practices for chemical waste management. This ensures that we operate with a high margin of safety.

Understanding the Compound: Hazard Assessment

A crucial first step in any disposal procedure is a thorough hazard assessment. For 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one (CAS 3791-79-5), available data indicates that it is a solid that warrants caution.[1]

Globally Harmonized System (GHS) Classification: The compound is associated with the GHS07 pictogram, signaling the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

This classification dictates the need for appropriate personal protective equipment (PPE) and careful handling to avoid exposure.

Physicochemical Properties and Hazard Summary

To facilitate safe handling and disposal, the known properties of 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one and its close analog, 4-methoxy-6-methyl-2H-pyran-2-one, are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource
Chemical Name 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one-
CAS Number 3791-79-5[1]
Molecular Formula C₇H₁₀O₃[1]
Molecular Weight 142.15 g/mol (calculated)-
Physical Form Solid (powder)[1]
Melting Point 65-69 °C[1]
Solubility Poorly soluble in water (for a close analog)

Table 2: Hazard Summary

Hazard CategoryClassificationNotes
Acute Toxicity (Oral) No data availableTreat as potentially harmful if ingested.
Skin Corrosion/Irritation Causes skin irritation (H315)[1]
Eye Damage/Irritation Causes serious eye irritation (H319)[1]
Respiratory Irritation May cause respiratory irritation (H335)[1]
Environmental Hazards No data availableAssume the substance may be harmful to aquatic life and should not be released into the environment.
Combustibility Combustible solid (for a close analog)While not rated as flammable, as a solid organic compound, it will burn. Store away from ignition sources.
Step-by-Step Disposal Protocol

The following protocol provides a clear, actionable workflow for the safe disposal of 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95 (or better) respirator should be used.

2. Waste Segregation and Containment: Proper segregation is critical to prevent accidental reactions.

  • Designate a specific, clearly marked waste container for 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one and any materials contaminated with it (e.g., weighing boats, contaminated paper towels).

  • The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure screw cap).

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible materials, such as strong oxidizing agents, should be kept separate.

3. Labeling: Accurate and thorough labeling is a legal requirement and essential for safety.

  • As soon as the first waste is added, affix a "Hazardous Waste" label to the container.

  • The label must include:

    • The full chemical name: "4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one"

    • The words "Hazardous Waste"

    • The specific hazard warnings: "Skin Irritant," "Eye Irritant," "Respiratory Irritant"

    • The accumulation start date

    • The name of the principal investigator and the laboratory location

4. Storage: Temporary storage of the waste container in the laboratory must be done safely.

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

  • The storage area should be away from general lab traffic and sources of ignition.

  • Utilize secondary containment, such as a plastic tub, to contain any potential leaks or spills.

5. Arranging for Disposal: Disposal of chemical waste must be handled by trained professionals.

  • Contact your institution's EHS office or your designated chemical waste disposal contractor to schedule a pickup.

  • Provide them with the full chemical name and hazard information from the label.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.

6. Decontamination of Empty Containers: Empty containers that once held 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one must be decontaminated before disposal.

  • Triple-rinse the container with a suitable solvent in which the compound is soluble (e.g., methanol or ethanol).

  • Collect the rinsate and dispose of it as hazardous waste in your designated container.

  • After triple-rinsing, deface the original label on the container, and it can then typically be disposed of in the appropriate recycling or general waste stream, in accordance with your institution's policies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal start Start: Have 4-methoxy-6-methyl- 5,6-dihydro-2H-pyran-2-one waste assess_hazards Assess Hazards (Skin/Eye/Respiratory Irritant) start->assess_hazards wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->wear_ppe segregate_waste Segregate Waste into Designated Container wear_ppe->segregate_waste label_waste Label Container as 'Hazardous Waste' with Full Chemical Name & Hazards segregate_waste->label_waste store_safely Store in Secondary Containment in a Designated Area label_waste->store_safely contact_ehs Contact EHS for Pickup store_safely->contact_ehs end End: Waste Disposed by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one.

By implementing this comprehensive disposal plan, laboratories can uphold their commitment to safety and environmental stewardship. The principles outlined here—hazard assessment, proper PPE, segregation, labeling, and professional disposal—are fundamental to the responsible management of all chemical waste.

References

  • PubChem. 4-Methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one. [Link]

  • The Good Scents Company. 5,6-dihydro-4-methoxy-6-[2-(4-methoxyphenyl)ethyl]-2H-pyran-2-one. [Link]

  • Cheméo. 4-Methoxy-6-phenethyl-2H-pyran-2-one. [Link]

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